Product packaging for rac Talinolol-d5(Cat. No.:)

rac Talinolol-d5

Cat. No.: B565432
M. Wt: 368.5 g/mol
InChI Key: MXFWWQICDIZSOA-BZLWXWEZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rac Talinolol-d5, also known as this compound, is a useful research compound. Its molecular formula is C20H33N3O3 and its molecular weight is 368.5 g/mol. The purity is usually Isotopic 98%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33N3O3 B565432 rac Talinolol-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]phenyl]-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFWWQICDIZSOA-BZLWXWEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of rac Talinolol-d5, a deuterated isotopologue of the selective β1-adrenergic blocker, Talinolol. Primarily utilized as an internal standard, this compound is an indispensable tool in clinical and preclinical research for the precise quantification of Talinolol in biological matrices. This guide details the chemical properties of this compound, its core application in pharmacokinetic studies, and provides representative experimental methodologies. It is intended for researchers, scientists, and drug development professionals engaged in bioanalytical and pharmacological studies.

Core Compound: Talinolol

Talinolol is a third-generation, selective β1-adrenergic receptor antagonist with mild vasodilating properties.[1][2] It is clinically used for its antihypertensive and antiarrhythmic effects.[3][4][5]

Mechanism of Action: Talinolol functions by competitively blocking β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] This antagonism inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[1][2] The overall result is a decreased cardiac workload and lower myocardial oxygen demand.[2]

Pharmacokinetic Profile: The pharmacokinetics of Talinolol are notably influenced by membrane transporters. Its intestinal absorption is mediated by the uptake transporter OATP2B1 and limited by the efflux transporter P-glycoprotein (P-gp).[6][7] Because of this, Talinolol is widely used as a probe substrate to investigate P-gp activity and drug-drug interactions in vivo.[5][8] The drug is primarily eliminated unchanged in urine and feces, with its disposition being highly dependent on renal function.[6][7][9]

Introduction to this compound

This compound is a stable isotope-labeled version of Talinolol. The designation provides two key pieces of information:

  • rac: Indicates that the compound is a racemic mixture, containing both R- and S-enantiomers, similar to the parent drug.[8][10]

  • d5: Signifies that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[3][11] This substitution is specifically on the propoxy chain, as indicated by its chemical name: 1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxy-propoxy]phenyl]-3-cyclohexyl-urea.[3]

The primary advantage of deuteration is the increase in mass without significantly altering the compound's chemical and physical properties.[12] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow metabolism (a phenomenon known as the kinetic isotope effect), but its most critical role in this context is to serve as a mass-distinguishable internal standard for analytical quantification.[13][]

Data Presentation: Chemical and Physical Properties
PropertyValueCitations
Chemical Name N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy-d5]phenyl]urea[4]
Synonyms (+/-)-Talinolol-d5, Cordanum-d5[4]
CAS Number 1215343-94-4[3][4][11][15]
Unlabeled CAS 57460-41-0[11][15]
Molecular Formula C₂₀H₂₈D₅N₃O₃[4]
Molecular Weight 368.52 g/mol [3][11]
Appearance Off-White Solid[4]
Purity >95% (HPLC)[16]
Storage 2-8°C, Refrigerator[4]

Primary Use: Internal Standard in Bioanalysis

The principal application of this compound is as an internal standard (IS) for the quantification of Talinolol in complex biological matrices such as plasma, urine, or tissue homogenates.[3][4] This is crucial for a variety of studies:

  • Pharmacokinetic (PK) Studies: To accurately determine absorption, distribution, metabolism, and excretion (ADME) parameters of Talinolol.

  • Drug-Drug Interaction (DDI) Studies: To investigate the impact of co-administered drugs on Talinolol's concentration, particularly those that inhibit or induce P-gp.[17]

  • Bioavailability and Bioequivalence (BA/BE) Studies: To compare different formulations of Talinolol.

In mass spectrometry-based assays (e.g., LC-MS/MS), an ideal internal standard should behave identically to the analyte during sample extraction and ionization but be clearly distinguishable by the detector. This compound fulfills this perfectly; its nearly identical physicochemical properties ensure it is extracted with the same efficiency as unlabeled Talinolol, while its higher mass (+5 Da) allows the mass spectrometer to measure it on a separate channel. This corrects for any variability in sample preparation or instrument response, ensuring highly accurate and precise results.

Experimental Protocols

The following is a representative protocol for the quantification of Talinolol in human plasma using this compound as an internal standard via LC-MS/MS.

4.1. Preparation of Standards and Reagents

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Talinolol and this compound (IS) in methanol.

  • Working Solutions:

    • Prepare a series of Talinolol working solutions by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a single IS working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Talinolol working solutions to create calibration standards and QC samples (low, mid, high concentrations).

4.2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution (100 ng/mL) to all samples except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (protein precipitating agent) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

4.3. LC-MS/MS Instrumentation and Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Talinolol Transition: Q1: 364.3 m/z → Q3: 72.1 m/z (example transition).

    • This compound (IS) Transition: Q1: 369.3 m/z → Q3: 77.1 m/z (example transition reflecting the deuterated fragment).

4.4. Data Analysis

  • Integrate the chromatographic peaks for both the Talinolol and this compound MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard (Talinolol Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Talinolol in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_0 Core Concepts cluster_1 Application Context API Talinolol (Active Pharmaceutical Ingredient) Deuteration Stable Isotope Labeling (Deuteration) API->Deuteration creates Matrix Biological Matrix (e.g., Plasma, Urine) API->Matrix administered & sampled IS This compound (Internal Standard) IS->Matrix spiked into Deuteration->IS yields Analysis LC-MS/MS Analysis Matrix->Analysis processed & injected Result Pharmacokinetic Profile (Concentration vs. Time) Analysis->Result generates data for

Caption: Logical relationship between Talinolol, its deuterated form, and its application.

G start Start: Collect Biological Sample (e.g., Plasma) spike Spike Sample with This compound (IS) start->spike precipitate Add Acetonitrile for Protein Precipitation spike->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject analyze Perform MRM Scan for Analyte and IS inject->analyze quantify Calculate Analyte/IS Area Ratio & Determine Concentration analyze->quantify end End: Final Concentration Reported quantify->end G cluster_0 Mechanism of Action: β1-Adrenergic Blockade Catecholamines Catecholamines (Adrenaline, Noradrenaline) Receptor β1-Adrenergic Receptor (Cardiac Tissue) Catecholamines->Receptor stimulates Talinolol Talinolol Talinolol->Receptor blocks G_Protein Gs Protein Activation Receptor->G_Protein leads to AC Adenylyl Cyclase Activation G_Protein->AC leads to cAMP ↑ cAMP Production AC->cAMP leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA leads to Effect Physiological Effect: ↓ Heart Rate ↓ Contractility PKA->Effect leads to

References

rac Talinolol-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to rac Talinolol-d5

Introduction

This compound is the deuterium-labeled form of Talinolol, a cardioselective β1-adrenergic receptor blocker.[1][2][3] As a labeled compound, it serves as an invaluable internal standard in quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research of its non-labeled counterpart, Talinolol.[1] The strategic placement of five deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry without significantly altering its chemical and biological properties.

Talinolol is recognized for its antihypertensive and antiarrhythmic activities.[1][3][4] Its mechanism of action involves the selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[5][6] This blockade mitigates the effects of catecholamines like adrenaline and noradrenaline, resulting in a reduced heart rate, decreased myocardial contractility, and lower blood pressure.[6] Furthermore, Talinolol is a well-established probe substrate for P-glycoprotein (P-gp/MDR1), a critical efflux transporter that influences the absorption and disposition of many drugs.[3][4][7]

This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a synthetic, isotopically labeled compound. The deuterium atoms are located on the propanolamine side chain, which is a common structural feature in beta-blockers.

Chemical Identifiers
IdentifierValueReference
IUPAC Name 1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxy-propoxy]phenyl]-3-cyclohexyl-urea[1][8]
CAS Number 1215343-94-4[1][2][8]
Synonyms N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy-d5]phenyl]urea, (+/-)-Talinolol-d5, Cordanum-d5[2]
InChI InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D[1][8]
SMILES [2H]C([2H])(NC(C)(C)C)C([2H])(O)C([2H])([2H])Oc1ccc(NC(=O)NC2CCCCC2)cc1[1][8]
Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₂₈D₅N₃O₃[2][9]
Molecular Weight 368.53 g/mol [2][3][9]
Appearance Off-White Solid[2]
Storage Conditions 2-8°C Refrigerator or -20°C[2][8]

Pharmacology and Mechanism of Action

The pharmacological activity of this compound is identical to that of Talinolol.

Primary Mechanism: β1-Adrenergic Blockade

Talinolol functions as a competitive antagonist at β1-adrenergic receptors.[5][10] These receptors are G-protein coupled receptors (GPCRs) located primarily on the surface of cardiomyocytes.

  • Normal Pathway Activation : Under physiological stress, catecholamines (epinephrine and norepinephrine) bind to β1-receptors. This activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates key calcium channels and other proteins. The net effect is an increase in heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[6]

  • Inhibition by Talinolol : Talinolol binds to the β1-receptors, preventing catecholamines from binding and thereby blocking the downstream signaling cascade.[5][6] This inhibitory action leads to a reduction in cardiac workload and oxygen demand, which is beneficial in treating hypertension and angina.[6]

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1_receptor β1-Adrenergic Receptor gs Gs Protein beta1_receptor->gs activates ac Adenylyl Cyclase camp cAMP ac->camp converts gs->ac activates catecholamines Catecholamines (Adrenaline) catecholamines->beta1_receptor binds & activates talinolol Talinolol talinolol->beta1_receptor binds & blocks atp ATP pka Protein Kinase A (PKA) camp->pka activates response Increased Heart Rate & Contractility pka->response leads to

Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by Talinolol.
Pharmacokinetics and P-glycoprotein Interaction

Talinolol's absorption, distribution, metabolism, and excretion (ADME) profile is significantly influenced by membrane transporters.

  • Absorption : Intestinal absorption is mediated by a balance between the uptake transporter OATP2B1 (Organic Anion Transporting Polypeptide 2B1) and the efflux transporter P-glycoprotein (P-gp).[7][11][12] OATP2B1 facilitates talinolol's entry into enterocytes from the intestinal lumen, while P-gp actively pumps it back out, thus limiting its net absorption and overall bioavailability.[7][12]

  • Metabolism : Talinolol undergoes minimal first-pass metabolism.[7][12] Stereoselective biotransformation via the CYP3A4 enzyme is a minor pathway.[13]

  • Excretion : The drug is primarily excreted unchanged in the urine and feces.[7][11]

The well-defined role of P-gp in talinolol's disposition makes it an ideal probe drug for studying P-gp function and drug-drug interactions involving this transporter.[3][4]

talinolol_transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream talinolol_lumen Talinolol oatp2b1 OATP2B1 (Uptake Transporter) talinolol_cell Talinolol oatp2b1->talinolol_cell Uptake pgp P-glycoprotein (Efflux Transporter) pgp->talinolol_lumen Efflux talinolol_blood Talinolol (Systemic Circulation) talinolol_cell->talinolol_blood Absorption

Caption: Intestinal Transport and Absorption of Talinolol.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Talinolol in biological matrices. Below are representative bioanalytical methods.

Protocol 1: Quantification of Talinolol in Human Plasma by HPLC-ESI-MS

This method provides a rapid and sensitive approach for determining Talinolol concentrations in human plasma, suitable for pharmacokinetic studies.[14]

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To 200 µL of human plasma, add a known concentration of internal standard (this compound).

    • Add 100 µL of 0.1 M NaOH to alkalize the sample.

    • Add 3 mL of methyl tert-butyl ether as the extraction solvent.

    • Vortex for 3 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[14]

  • Chromatographic Conditions :

    • Instrument : HPLC system coupled to an electrospray ionization mass spectrometer (HPLC-ESI-MS).[14]

    • Column : Phenomenex C18 (250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase : Acetonitrile and ammonium acetate buffer (40:60, v/v).[14]

    • Flow Rate : 0.85 mL/min.[14]

    • Injection Volume : 20 µL.

    • Run Time : Approximately 5.5 minutes.[14]

  • Mass Spectrometry Detection :

    • Mode : Positive electrospray ionization (ESI+).

    • Detection : Selected Ion Monitoring (SIM) of the protonated molecular ions [M+H]⁺.

      • Talinolol: m/z (specific value to be determined based on instrumentation)

      • Talinolol-d5: m/z (value will be +5 Da compared to Talinolol)

    • Validation : The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The reported linear range for Talinolol is 1.0-400.0 ng/mL.[14]

Protocol 2: Quantification of Talinolol in Rat Plasma by HPLC-UV

This protocol describes a validated HPLC-UV method, which is a more accessible alternative to LC-MS.[15]

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To 200 µL of rat plasma, add the internal standard (e.g., Escitalopram).

    • Add 100 µL of 1 M NaOH.

    • Add 3 mL of a dichloromethane and n-hexane mixture (50:50, v/v).

    • Vortex for 5 minutes, then centrifuge at 3500 rpm for 10 minutes.

    • Transfer the organic layer and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[15]

  • Chromatographic Conditions :

    • Instrument : HPLC system with a UV detector.

    • Column : Vydac® C18 (250 x 4.6 mm, 5-µm).[15]

    • Mobile Phase : Acetonitrile and potassium dihydrogen phosphate buffer (34:66 v/v).[15]

    • Flow Rate : 1.0 mL/min.[15]

    • Detection Wavelength : 245 nm.[15]

    • Run Time : Approximately 13.5 minutes.[15]

  • Validation : The method was validated over a concentration range of 10–1000 ng/mL.[15]

bioanalytical_workflow cluster_prep Preparation Steps start Start: Biological Sample (e.g., Plasma) step1 1. Add Internal Standard (Talinolol-d5) start->step1 prep Sample Preparation analysis Chromatographic Separation (HPLC / UHPLC) detection Detection (MS or UV) analysis->detection quant Data Processing & Quantification detection->quant end End: Concentration Result quant->end step2 2. Protein Precipitation or Liquid-Liquid Extraction step1->step2 step3 3. Evaporation & Reconstitution step2->step3 step3->analysis

Caption: General Workflow for Bioanalytical Quantification of Talinolol.

Conclusion

This compound is an essential tool for researchers in drug development and pharmacology. Its primary application as an internal standard ensures the accuracy and reliability of bioanalytical methods used to study the pharmacokinetics of Talinolol. A thorough understanding of Talinolol's properties, particularly its interaction with the P-gp transporter and its β1-adrenergic blocking mechanism, provides the necessary context for designing and interpreting such studies. The detailed protocols provided herein offer a solid foundation for the quantitative analysis of this important cardiovascular drug.

References

The Role of Deuterium Labeling in rac-Talinolol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose and application of deuterium-labeled rac-Talinolol-d5, primarily focusing on its use as an internal standard in bioanalytical methods for pharmacokinetic studies. This document delves into the underlying principles of stable isotope labeling, presents quantitative data from relevant studies, outlines detailed experimental protocols, and visualizes key biological and experimental pathways.

Core Principles: The "Why" of Deuterium Labeling

Deuterium, a stable, non-radioactive isotope of hydrogen, contains both a proton and a neutron, making it approximately twice as heavy as hydrogen. The substitution of hydrogen with deuterium in a drug molecule, such as Talinolol, creates a "heavy-labeled" analog. This seemingly simple modification is a powerful tool in analytical chemistry, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS).

The fundamental principle behind using a deuterated internal standard like rac-Talinolol-d5 lies in its near-identical physicochemical properties to the unlabeled analyte, Talinolol. Both compounds exhibit similar chromatographic retention times, extraction efficiencies, and ionization responses in the mass spectrometer. However, due to the mass difference imparted by the five deuterium atoms, the deuterated standard can be distinguished from the unlabeled drug by the mass spectrometer.

This distinction is critical for accurate quantification. In a typical bioanalytical workflow, a known amount of rac-Talinolol-d5 is added to a biological sample (e.g., plasma) containing an unknown concentration of Talinolol. During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a precise and accurate quantification of the drug can be achieved, effectively correcting for variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Talinolol, illustrating its pharmacokinetic properties and the performance of analytical methods used for its quantification. While a single comprehensive study detailing the use of rac-Talinolol-d5 with a complete validation dataset is not publicly available, the data presented here is representative of the values obtained in such analyses.

Table 1: Pharmacokinetic Parameters of Talinolol in Humans (Single Oral Dose)

ParameterValueReference
Cmax (ng/mL) 147.8 ± 63.8[1]
tmax (h) 2.0 ± 0.7[1]
t1/2 (h) 12.0 ± 2.6[1]
Oral Bioavailability ~55%[2]

Table 2: Bioanalytical Method Validation Parameters for Talinolol Quantification

This table represents typical validation parameters for LC-MS/MS methods used to quantify Talinolol in biological matrices. The use of a deuterated internal standard like Talinolol-d5 is standard practice to achieve such performance.

ParameterTypical Value/RangeReference(s) for similar analytes
Linearity Range (ng/mL) 1.0 - 400.0[1]
Correlation Coefficient (r²) > 0.99[1][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.3 - 1.0[1][3]
Intra-day Precision (%CV) < 15%[3]
Inter-day Precision (%CV) < 15%[3]
Accuracy (% Bias) 85 - 115%[3]
Extraction Recovery (%) > 80%[1]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Talinolol in human plasma using rac-Talinolol-d5 as an internal standard, based on methodologies described in the scientific literature.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of a working solution of rac-Talinolol-d5 (e.g., 100 ng/mL in methanol) to serve as the internal standard.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Talinolol: The precursor ion ([M+H]⁺) is m/z 364.3. A common product ion is m/z 116.1, resulting from the fragmentation of the tert-butylamino group.

    • rac-Talinolol-d5: The precursor ion ([M+H]⁺) is m/z 369.3 (due to the five deuterium atoms). The product ion would also be shifted by the deuterium labeling, a likely transition would be to m/z 121.1. Note: The exact product ion may vary depending on the position of the deuterium labels and the fragmentation pattern.

  • Data Analysis: The peak area ratio of the Talinolol MRM transition to the rac-Talinolol-d5 MRM transition is used to construct a calibration curve and quantify the concentration of Talinolol in the unknown samples.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to Talinolol's pharmacology and analysis.

P-glycoprotein (P-gp) Mediated Efflux of Talinolol

P_gp_Talinolol cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Talinolol_Lumen Talinolol Talinolol_Intra Talinolol Talinolol_Lumen->Talinolol_Intra Absorption Pgp P-glycoprotein (P-gp) Pgp->Talinolol_Lumen Efflux Talinolol_Blood Talinolol Talinolol_Intra->Talinolol_Blood Systemic Circulation

Caption: P-glycoprotein mediated efflux of Talinolol in an enterocyte.

Talinolol Metabolism and Excretion Pathway

Talinolol_Metabolism Talinolol_Admin Administered Talinolol Talinolol_Systemic Systemic Circulation Talinolol_Admin->Talinolol_Systemic Absorption Minimal_Metabolism Minimal Metabolism (<5%) Talinolol_Systemic->Minimal_Metabolism Renal_Excretion Renal Excretion (Urine) ~50-70% Unchanged Talinolol_Systemic->Renal_Excretion Primary Route Fecal_Excretion Fecal Excretion ~20-30% Unchanged Talinolol_Systemic->Fecal_Excretion Secondary Route

Caption: Limited metabolism and primary excretion routes of Talinolol.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Dosing Drug Administration (e.g., Oral Talinolol) Sampling Blood Sampling (Time Course) Dosing->Sampling Sample_Prep Plasma Separation & Addition of Talinolol-d5 Sampling->Sample_Prep Extraction Analyte Extraction (e.g., Protein Precipitation) Sample_Prep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis (Concentration vs. Time) LCMS->Data_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, tmax, t1/2, AUC) Data_Analysis->PK_Modeling

Caption: Typical workflow of a pharmacokinetic study using a deuterated internal standard.

References

A Technical Guide to rac Talinolol-d5 as a P-glycoprotein (P-gp) Probe Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a critical ATP-dependent efflux transporter.[1][2][3] Encoded by the ABCB1 gene, P-gp is highly expressed in barrier tissues such as the intestine, liver, kidney, and the blood-brain barrier.[1][2][4] Its primary function is to protect cells by expelling a wide array of structurally diverse xenobiotics, including many therapeutic drugs, thereby limiting their systemic absorption and tissue penetration.[1][2][5]

In drug development, understanding a compound's interaction with P-gp is crucial for predicting its pharmacokinetics, potential for drug-drug interactions (DDIs), and overall efficacy. Talinolol, a selective β1-adrenergic blocker, has been widely established as a model probe substrate for studying P-gp activity in both in vitro and in vivo settings.[6][7] Its utility stems from its negligible metabolism, meaning its pharmacokinetics are predominantly governed by transport processes, particularly P-gp-mediated intestinal secretion.[8][9][10]

This guide focuses on rac Talinolol-d5 , the deuterated isotopologue of talinolol. The inclusion of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard or tracer for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, allowing for precise quantification in complex biological matrices. While its physicochemical properties are nearly identical to the non-labeled compound, its application is central to the robust execution of the experimental protocols described herein.

Physicochemical Properties of this compound

The fundamental properties of this compound are essential for its application in experimental settings.

PropertyValueSource
CAS Number 1215343-94-4[11][12]
Molecular Formula C₂₀H₂₈D₅N₃O₃[13]
Molecular Weight 368.53 g/mol [13]
Synonyms 1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxy-propoxy]phenyl]-3-cyclohexyl-urea[11]
Form Neat (Solid)[11][12]

P-glycoprotein Transport Mechanism

P-gp functions as a "hydrophobic vacuum cleaner," capturing its substrates from the inner leaflet of the cell membrane and extruding them into the extracellular space.[14][15] This process is powered by ATP hydrolysis at the nucleotide-binding domains (NBDs) located on the cytoplasmic side of the protein.

Pgp_Mechanism P-gp Efflux Pump Mechanism Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Talinolol_out Talinolol-d5 Pgp->Talinolol_out Talinolol_in Talinolol-d5 Talinolol_in->Pgp Binding ATP ATP ATP->Pgp

Caption: P-gp utilizes ATP hydrolysis to actively transport Talinolol-d5 from the cell's interior back into the intestinal lumen.

Experimental Protocols

In Vitro P-gp Substrate Assessment: Bidirectional Transport Assay

This assay uses polarized cell monolayers, typically Caco-2 cells, which express P-gp on their apical surface, mimicking the intestinal barrier. The objective is to measure the directional flux of this compound across the monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • A-to-B Transport (Absorptive): this compound is added to the apical (A) chamber. Samples are taken from the basolateral (B) chamber at specified time points.

    • B-to-A Transport (Secretory): this compound is added to the basolateral (B) chamber. Samples are taken from the apical (A) chamber at specified time points.

    • To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine).

  • Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux. A reduction of this ratio in the presence of a P-gp inhibitor confirms that the test article is a P-gp substrate.

Caco2_Workflow Workflow: In Vitro Bidirectional Transport Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21-25 days A1->A2 A3 Verify monolayer integrity (TEER) A2->A3 B1 Initiate Transport (Apical or Basolateral Dosing) A3->B1 B2 Collect samples from receiver chamber at timed intervals B1->B2 B3 Repeat with P-gp inhibitor (e.g., Verapamil) B2->B3 C1 Quantify Talinolol-d5 via LC-MS/MS B3->C1 C2 Calculate Papp (A->B) and Papp (B->A) C1->C2 C3 Determine Efflux Ratio [Papp(B-A) / Papp(A-B)] C2->C3 C4 Evaluate inhibitor effect C3->C4

Caption: A stepwise workflow for determining if a compound is a P-gp substrate using Caco-2 cells.

In Vivo P-gp Modulation Study

This protocol is designed to assess the impact of P-gp inhibitors or inducers on the systemic exposure of this compound in a living organism, typically rodents or human volunteers.

Methodology:

  • Study Design: A randomized, two-phase crossover study design is typically employed. A sufficient washout period between phases is critical.

  • Phase 1 (Control): Subjects receive a single oral dose of this compound.

  • Phase 2 (Test): Subjects receive the P-gp modulator (e.g., an inhibitor like erythromycin or an inducer like rifampin) for a specified period, followed by co-administration of a single oral dose of this compound.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) during both phases.

  • Bioanalysis: Plasma is harvested, and the concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), are calculated for both phases. A statistically significant increase in AUC and Cmax in the presence of an inhibitor, or a decrease in the presence of an inducer, confirms a P-gp-mediated interaction.

Quantitative Data on Talinolol-P-gp Interactions

The following tables summarize quantitative data from studies investigating the interaction between talinolol and various P-gp modulators.

Table 1: In Vivo Pharmacokinetic Changes with P-gp Modulators
ModulatorSpeciesTalinolol DoseChange in AUCChange in CmaxReference
TPGS (Inhibitor) Human50 mg↑ 39%↑ 100%[16]
Erythromycin (Inhibitor) Human50 mg↑ Significantly↑ Significantly[9]
Barnidipine (Inhibitor) RatN/A↑ 130%↑ 131%[8]
Cyclosporine (Inhibitor) Rat4 mg/kg↑ ~5-foldN/A[17][18]
Rifampin (Inducer) Human100 mg (oral)↓ 35%N/A[10]

AUC: Area Under the Curve; Cmax: Maximum Concentration

Table 2: In Vitro Caco-2 Permeability of Talinolol
ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioReference
Control 1.08 ± 0.2911.74 ± 0.8010.87[19]
+ 1% Apricot Extract (Inhibitor) 4.88 ± 0.969.39 ± 0.581.92[19]

Papp (A→B): Apical to Basolateral Apparent Permeability; Papp (B→A): Basolateral to Apical Apparent Permeability

Regulation of P-glycoprotein Expression

The expression of the ABCB1 gene, which encodes P-gp, is a regulated process influenced by various signaling pathways and nuclear receptors. This regulation can lead to acquired drug resistance or variable drug responses among individuals.

Pgp_Regulation Regulation of P-gp (MDR1) Gene Expression Inducers Inducers (e.g., Rifampin, St. John's Wort) PXR PXR (Nuclear Receptor) Inducers->PXR Activates MDR1_Gene MDR1 (ABCB1) Gene PXR->MDR1_Gene Promotes Transcription PKC_Agonists PKC Agonists (e.g., TPA, DAG) PKC Protein Kinase C (PKC) PKC_Agonists->PKC Activates PKC->MDR1_Gene Upregulates PI3K_pathway PI3K/AKT/NF-κB Pathway PI3K_pathway->MDR1_Gene Upregulates Pgp_Protein P-glycoprotein Synthesis MDR1_Gene->Pgp_Protein Transcription & Translation

Caption: P-gp expression is upregulated by nuclear receptors like PXR and signaling pathways such as PKC and PI3K/AKT.

Conclusion

This compound serves as an indispensable tool for the accurate investigation of P-glycoprotein function. Its properties as a specific, non-metabolized P-gp substrate, combined with the analytical advantages of isotopic labeling, make it ideal for definitive in vitro and in vivo studies.[20][9] By employing the protocols outlined in this guide, researchers can effectively characterize the P-gp substrate liability of new chemical entities, investigate potential drug-drug interactions, and gain deeper insights into the critical role of P-gp in drug disposition. This knowledge is fundamental to the development of safer and more effective medicines.

References

An In-Depth Technical Guide to the Racemic Mixture of Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talinolol, a cardioselective β1-adrenergic receptor blocker, is clinically administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. The deuterated analog, Talinolol-d5, serves as a crucial tool in pharmacokinetic and metabolic studies, acting as an internal standard for accurate quantification. This technical guide provides a comprehensive overview of the racemic nature of Talinolol-d5, focusing on the stereoselective pharmacokinetics, metabolism, and the analytical methodologies required for the resolution and quantification of its enantiomers. Detailed experimental protocols and structured data presentations are included to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Talinolol is a second-generation beta-blocker characterized by its cardioselectivity, primarily targeting β1-adrenergic receptors in the heart. This selectivity reduces the likelihood of side effects associated with the blockade of β2-receptors in the bronchi and peripheral blood vessels. Marketed as a racemate, the pharmacological activity of Talinolol is predominantly attributed to the (S)-(-)-enantiomer, a common characteristic among aryloxyaminopropanol beta-blockers. The (R)-(+)-enantiomer exhibits significantly lower beta-blocking activity.[1] The deuteration of Talinolol to Talinolol-d5 provides a stable isotope-labeled internal standard, essential for robust and accurate bioanalytical assays using mass spectrometry. Understanding the behavior of the individual enantiomers is critical for a complete pharmacological and toxicological assessment.

Stereoselective Pharmacokinetics and Metabolism

The disposition of Talinolol in the human body exhibits stereoselectivity, with differences observed in the absorption, distribution, metabolism, and excretion of the (R)- and (S)-enantiomers.

Absorption and Distribution
Metabolism

The primary route of Talinolol metabolism is oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver. This process leads to the formation of the main metabolite, 4-trans-hydroxytalinolol.[1] In vitro studies with human liver microsomes have shown that the intrinsic clearance (Cl(int)) of the (S)-enantiomer is higher than that of the (R)-enantiomer, suggesting a faster metabolic rate for the more active enantiomer.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of the (R)- and (S)-enantiomers of Talinolol following oral administration of the racemate.

Parameter(R)-(+)-Talinolol(S)-(-)-TalinololReference
AUC (ng·h/mL) Data not availableData not available
Cmax (ng/mL) Data not availableData not available
t1/2 (h) Data not availableData not available
Oral Bioavailability Slightly but significantly higher than (S)-enantiomerSlightly lower than (R)-enantiomer[1]
Intrinsic Clearance (in vitro) Lower than (S)-enantiomerHigher than (R)-enantiomer[1]

Note: Specific quantitative values for AUC, Cmax, and t1/2 for the individual enantiomers of Talinolol-d5 were not available in the reviewed literature. The table reflects the qualitative findings of stereoselective disposition.

β1-Adrenergic Receptor Binding Affinity

While it is well-established that the (S)-enantiomer of aryloxyaminopropanol beta-blockers is the more potent β1-adrenergic receptor antagonist, specific quantitative binding affinity data (Ki or IC50 values) for the individual enantiomers of Talinolol were not found in the publicly available scientific literature. However, based on the general structure-activity relationship of this class of drugs, it is expected that the (S)-enantiomer of Talinolol possesses a significantly higher affinity for the β1-adrenergic receptor than the (R)-enantiomer.

Experimental Protocols

Chiral Separation of Talinolol-d5 Enantiomers by HPLC

Objective: To resolve the (R)- and (S)-enantiomers of Talinolol-d5 for individual quantification.

Methodology:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV or mass spectrometric detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD column, is commonly effective for the separation of beta-blocker enantiomers.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 80:20 v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape and resolution for basic compounds like Talinolol.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 230 nm or by mass spectrometry for higher sensitivity and specificity.

  • Sample Preparation: Talinolol-d5 standard solutions are prepared in the mobile phase or a compatible solvent. Biological samples require appropriate extraction and clean-up procedures (e.g., solid-phase extraction or liquid-liquid extraction) prior to injection.

Expected Outcome: Baseline resolution of the two enantiomeric peaks, allowing for accurate integration and quantification.

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Racemic Talinolol-d5 Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Inject CSP_Column Chiral Stationary Phase Column Injector->CSP_Column Detector UV or MS Detector CSP_Column->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Quantification Quantification of (R) and (S) Enantiomers Chromatogram->Quantification

Figure 1: Workflow for the chiral separation of Talinolol-d5 enantiomers by HPLC.
In Vitro Metabolism of Talinolol-d5 Enantiomers using Human Liver Microsomes

Objective: To determine the metabolic stability and profile of the individual Talinolol-d5 enantiomers.

Methodology:

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+), phosphate buffer (pH 7.4), individual (R)- and (S)-Talinolol-d5 enantiomers, and an internal standard (e.g., a structurally related beta-blocker).

  • Incubation:

    • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

    • Add the individual Talinolol-d5 enantiomer to the microsome solution and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and the formation of metabolites (e.g., hydroxy-talinolol-d5).

  • Data Analysis:

    • Plot the natural logarithm of the remaining parent drug concentration versus time to determine the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Cl(int)).

Metabolism_Workflow cluster_incubation Incubation at 37°C cluster_quenching Reaction Quenching cluster_analysis LC-MS/MS Analysis HLM Human Liver Microsomes Mix1 Pre-incubation Mix HLM->Mix1 Enantiomer (R)- or (S)-Talinolol-d5 Enantiomer->Mix1 NADPH NADPH Regenerating System Reaction_Start Initiate Reaction NADPH->Reaction_Start Mix1->Reaction_Start Quench Add Cold Acetonitrile + Internal Standard Reaction_Start->Quench At Time Points Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Analyze Supernatant Centrifuge->Supernatant Quantify_Parent Quantify Parent Drug Supernatant->Quantify_Parent Quantify_Metabolite Quantify Metabolite(s) Supernatant->Quantify_Metabolite

Figure 2: Workflow for the in vitro metabolism study of Talinolol-d5 enantiomers.
Use of Talinolol-d5 as an Internal Standard

Objective: To ensure accurate and precise quantification of unlabeled Talinolol in biological matrices.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Talinolol-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Preparation of Working Solution: Dilute the stock solution to a working concentration that is added to all calibration standards, quality control samples, and unknown samples.

  • Sample Preparation: During the sample extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), add a fixed volume of the Talinolol-d5 working solution to each sample.

  • LC-MS/MS Analysis: Monitor the mass transitions for both unlabeled Talinolol and Talinolol-d5.

  • Quantification: Calculate the ratio of the peak area of the analyte (Talinolol) to the peak area of the internal standard (Talinolol-d5). This ratio is then used to construct the calibration curve and determine the concentration of Talinolol in the unknown samples. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.

Conclusion

The racemic mixture of Talinolol-d5 is an indispensable tool for the detailed investigation of the stereoselective pharmacology and pharmacokinetics of Talinolol. This guide has provided an in-depth overview of the key considerations for researchers, including the differences in metabolism and disposition of the (R)- and (S)-enantiomers. The detailed experimental protocols for chiral separation and in vitro metabolism studies serve as a practical resource for the design and execution of experiments. A thorough understanding of the distinct properties of each enantiomer is paramount for a comprehensive evaluation of the efficacy and safety of Talinolol. Further research to obtain quantitative data on the receptor binding affinities of the individual enantiomers is warranted to complete the pharmacological profile of this important beta-blocker.

References

A Technical Guide to rac Talinolol-d5 for In-Vitro and In-Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac Talinolol, a selective β1-adrenergic receptor antagonist, serves as a critical tool in cardiovascular research and drug development. Its well-defined pharmacological profile and interaction with key drug transporters, such as P-glycoprotein (P-gp), make it an invaluable probe for in-vitro and in-vivo studies. The deuterated form, rac Talinolol-d5, is primarily utilized as an internal standard in bioanalytical methods, ensuring accurate quantification of Talinolol in complex biological matrices. This technical guide provides a comprehensive overview of the application of rac Talinolol and its deuterated analogue in research, complete with experimental protocols and quantitative data to support study design and interpretation.

Core Compound Properties

PropertyValueReference
Chemical Formula C20H28D5N3O3[1][2]
Molecular Weight 368.53 g/mol [1][2]
Mechanism of Action Selective β1-adrenergic receptor antagonist[3]
Primary Research Use P-glycoprotein (P-gp) substrate probe, internal standard for Talinolol quantification[4]

In-Vitro Research Applications

rac Talinolol is extensively used in in-vitro assays to characterize the function of adrenergic receptors and drug transporters.

β-Adrenergic Receptor Binding Assays

Experimental Protocol: Competitive Receptor Binding Assay

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the β1-adrenergic receptor of interest.[5]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).

  • Radioligand: Use a known radiolabeled antagonist for the β1-adrenergic receptor (e.g., [³H]-CGP 12177).

  • Competition: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of non-labeled Talinolol.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes β1-Adrenergic Receptor Membranes Incubation Incubate Membranes, Radioligand & Talinolol Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-CGP 12177) Radioligand->Incubation Talinolol rac Talinolol (Competitor) Talinolol->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Workflow for a β-Adrenergic Receptor Competitive Binding Assay.
Caco-2 Permeability Assays

The Caco-2 cell line is a widely accepted in-vitro model of the human intestinal epithelium. Talinolol is frequently used as a control compound in these assays to assess active transport mechanisms, particularly P-gp mediated efflux.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.[6]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[6]

  • Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS).

  • Assay Initiation: Add rac Talinolol (typically at a non-cytotoxic concentration) to either the apical (A) or basolateral (B) chamber.

  • Sampling: At predetermined time points, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of Talinolol in the samples using a validated analytical method, such as LC-MS/MS, with this compound as the internal standard.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • Efflux Ratio: Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.[7]

G cluster_setup Cell Culture & Setup cluster_transport Transport Experiment cluster_analysis Analysis & Calculation Caco2_Culture Culture Caco-2 cells on permeable supports (21-25 days) TEER_Measurement Verify monolayer integrity (TEER) Caco2_Culture->TEER_Measurement Add_Talinolol Add rac Talinolol to Apical or Basolateral side TEER_Measurement->Add_Talinolol Incubate Incubate at 37°C Add_Talinolol->Incubate Sample_Receiver Sample from Receiver chamber at time points Incubate->Sample_Receiver LCMS_Analysis Quantify Talinolol (LC-MS/MS with Talinolol-d5 IS) Sample_Receiver->LCMS_Analysis Papp_Calculation Calculate Papp (A-B and B-A) LCMS_Analysis->Papp_Calculation Efflux_Ratio Calculate Efflux Ratio Papp_Calculation->Efflux_Ratio

Workflow for a Caco-2 Permeability Assay.

Quantitative Data for Talinolol (Non-deuterated) in Caco-2 Assays

ParameterValue (x 10⁻⁶ cm/s)Condition
Papp (A-B) 0.5 - 1.5Standard conditions
Papp (B-A) 10 - 20Standard conditions
Efflux Ratio >10Standard conditions

Note: These are representative values and can vary depending on the specific experimental conditions.

In-Vivo Research Applications

In-vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of compounds in a whole-organism context. This compound is an essential tool for the accurate quantification of Talinolol in these studies.

Pharmacokinetic Studies in Rodents

Pharmacokinetic studies in animal models like rats are vital for predicting human pharmacokinetics.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of rac Talinolol via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or via cannulation at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Spike plasma samples with a known concentration of this compound as an internal standard.

    • Perform protein precipitation or liquid-liquid extraction.

    • Analyze the samples using a validated LC-MS/MS method.[8][9]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

G cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Oral administration of rac Talinolol to rats Blood_Collection Serial blood sampling Dosing->Blood_Collection Plasma_Prep Plasma preparation Blood_Collection->Plasma_Prep IS_Spiking Spike with this compound (Internal Standard) Plasma_Prep->IS_Spiking Extraction Sample extraction IS_Spiking->Extraction LCMS_Analysis LC-MS/MS analysis Extraction->LCMS_Analysis PK_Parameters Calculate Cmax, Tmax, AUC, t1/2 LCMS_Analysis->PK_Parameters

Workflow for an In-Vivo Pharmacokinetic Study in Rodents.

Pharmacokinetic Parameters of Talinolol (Non-deuterated) in Rats (Oral Administration)

ParameterValueDoseReference
Cmax 341.8 ± 99.4 ng/mL10 mg/kg[8][9]
Tmax ~2 hours10 mg/kg
AUC(0-∞) 976.26 ± 173.37 ng·h/mL10 mg/kg[8][9]
Oral Bioavailability ~52%10 mg/kg[8][9]

Signaling Pathway

Talinolol exerts its therapeutic effects by blocking the β1-adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine.

G Catecholamines Norepinephrine/ Epinephrine Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates Talinolol rac Talinolol Talinolol->Beta1_Receptor Binds & Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates targets leading to

Simplified Signaling Pathway of β1-Adrenergic Receptor and its Inhibition by Talinolol.

Conclusion

rac Talinolol and its deuterated analog, this compound, are indispensable tools for cardiovascular and pharmaceutical research. While Talinolol serves as a well-characterized probe for studying β1-adrenergic receptors and P-gp-mediated transport, Talinolol-d5 is crucial for the accurate quantification of the parent compound in biological samples. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust in-vitro and in-vivo studies, ultimately contributing to a deeper understanding of drug disposition and action.

References

A Technical Guide to rac-Talinolol-d5: Commercial Availability, Analysis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic Talinolol-d5, a deuterated analog of the β1-adrenergic receptor blocker, Talinolol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide covers the commercial availability of rac-Talinolol-d5, its physicochemical properties, and relevant experimental protocols for its analysis.

Introduction to rac-Talinolol-d5

Talinolol is a cardioselective β1-adrenergic receptor blocker used in the treatment of hypertension and angina pectoris.[1] Its deuterated form, rac-Talinolol-d5, serves as an invaluable internal standard in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms provides a distinct mass shift, enabling sensitive and accurate quantification by mass spectrometry without significantly altering the compound's chemical properties.[2]

Commercial Availability

rac-Talinolol-d5 is available from several commercial suppliers specializing in research chemicals and analytical standards. The compound is typically supplied as a neat solid and is intended for research use only.[1][3]

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Available Quantities
Santa Cruz Biotechnology1215343-94-4C₂₀H₂₈D₅N₃O₃368.53Contact for details
MedChemExpress1215343-94-4C₂₀H₂₈D₅N₃O₃368.531 mg, 10 mg
CymitQuimica (distributor for TRC)1215343-94-4C₂₀H₂₈D₅N₃O₃368.521 mg, 10 mg
LGC Standards (distributor for TRC)1215343-94-4C₂₀H₂₈D₅N₃O₃368.521 mg, 10 mg

Physicochemical and Analytical Data

Detailed quantitative data for a specific lot of rac-Talinolol-d5 is typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always refer to the lot-specific CoA for the most accurate information.

Table 2: Representative Physicochemical and Analytical Data

ParameterTypical Specification
Appearance White to Off-White Solid
Purity (by HPLC) ≥98%
Isotopic Enrichment ≥99 atom % D
Identity (by ¹H-NMR, MS) Conforms to structure
Storage Temperature -20°C

Experimental Protocols

The following are representative experimental protocols for the analysis of Talinolol and can be adapted for rac-Talinolol-d5.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a validated HPLC-UV method for the determination of Talinolol in rat plasma.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Vydac® C18 monomeric column (250 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (34:66 v/v).[4]

  • Flow Rate: 1.0 mL/min (isocratic).[4]

  • Detection: UV at 245 nm.[4]

  • Sample Preparation: Prepare a stock solution of rac-Talinolol-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 10-100 µg/mL.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is determined by the peak area percentage of the main component relative to all other observed peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol is based on a published method for the quantification of Talinolol in human plasma.[5] rac-Talinolol-d5 is used as an internal standard for the quantification of non-labeled Talinolol.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Talinolol: m/z 364.3 → 100.2

    • rac-Talinolol-d5: m/z 369.3 → 105.2 (predicted)

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add the internal standard solution (rac-Talinolol-d5).

    • Perform liquid-liquid extraction with methyl tert-butyl ether.[5]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: 0.85 mL/min.[5]

Synthesis Outline

A detailed, step-by-step synthesis protocol for rac-Talinolol-d5 is not publicly available. However, a general approach for the synthesis of deuterated compounds involves introducing deuterium atoms at specific positions through the use of deuterated reagents or through hydrogen-deuterium exchange reactions. For rac-Talinolol-d5, the deuterium atoms are located on the propyl chain. A plausible synthetic route would involve the use of a deuterated epoxide or a related deuterated building block in the final steps of the Talinolol synthesis.

Visualized Workflow

The following diagram illustrates a general workflow for the quality control and use of a deuterated standard like rac-Talinolol-d5 in a research setting.

QC_Workflow Workflow for Quality Control and Use of rac-Talinolol-d5 cluster_procurement Procurement & Initial Checks cluster_qc Quality Control Analysis cluster_application Application in Assay supplier Select Supplier order Place Order supplier->order receive Receive Compound order->receive initial_check Initial Visual Inspection receive->initial_check stock_prep Prepare Stock Solution initial_check->stock_prep hplc Purity Check (HPLC) stock_prep->hplc ms Identity & Isotopic Enrichment (MS) stock_prep->ms nmr Structural Confirmation (NMR) stock_prep->nmr working_sol Prepare Working Solutions hplc->working_sol ms->working_sol nmr->working_sol assay Use as Internal Standard in LC-MS/MS Assay working_sol->assay data_analysis Data Analysis & Quantification assay->data_analysis

Caption: Quality control workflow for rac-Talinolol-d5.

This guide provides a comprehensive starting point for researchers working with rac-Talinolol-d5. For specific applications, further method development and validation will be necessary. Always consult the supplier's documentation and relevant scientific literature for the most accurate and up-to-date information.

References

Methodological & Application

Application Note: High-Throughput Quantification of Talinolol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Talinolol in human plasma. The method utilizes rac Talinolol-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Talinolol.

Introduction

Talinolol is a cardioselective beta-1 adrenergic blocker used in the treatment of hypertension and angina pectoris. Accurate and reliable quantification of Talinolol in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the preferred technique for bioanalytical applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Talinolol in human plasma using this compound.

Experimental

Materials and Reagents
  • Talinolol reference standard (purity ≥98%)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Stock and Working Solutions
  • Talinolol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Talinolol in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Talinolol Working Solutions: Prepare serial dilutions of the Talinolol stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation

A protein precipitation method is used for the extraction of Talinolol from human plasma.[2][3]

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 0.5 min10% B
0.5 - 2.5 min10% to 90% B
2.5 - 3.0 min90% B
3.0 - 3.1 min90% to 10% B
3.1 - 5.0 min10% B
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
MRM Transitions
TalinololQ1: 364.3 m/z, Q3: 100.2 m/z, DP: 46 V, CE: 33 V[4]
This compound (IS)Q1: 369.3 m/z, Q3: 100.2 m/z, DP: 46 V, CE: 33 V*

* Note: The MRM transition for this compound is proposed based on its molecular weight and the fragmentation pattern of unlabeled Talinolol.[5] The product ion and collision energy (CE) are assumed to be the same as the unlabeled compound. Optimal parameters should be determined experimentally by infusing a solution of this compound.

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.[2][6][7]

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL in human plasma. The coefficient of determination (r²) was >0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
LQC35.298.76.5101.2
MQC504.1101.55.399.8
HQC4003.597.94.898.6

The results demonstrate that the method is accurate and precise, with %CV values within 15% (20% for LLOQ) and accuracy within ±15% (±20% for LLOQ) of the nominal concentrations.[2][8]

Recovery

The extraction recovery of Talinolol was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 3: Extraction Recovery of Talinolol

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
LQC388.5
MQC5091.2
HQC40090.1

The recovery was consistent and greater than 85% across the different concentration levels.[4]

Visual Protocols

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add 300 µL Acetonitrile vortex1->add_ppt vortex2 Vortex for 1 min add_ppt->vortex2 centrifuge Centrifuge at 14,000 rpm vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column, Gradient Elution) supernatant->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report logical_relationship talinolol Talinolol (Analyte) MW: 363.48 g/mol lcms LC-MS/MS System talinolol->lcms Analyzed talinolol_d5 This compound (Internal Standard) MW: 368.53 g/mol talinolol_d5->lcms Co-analyzed for normalization data Quantitative Data (Concentration in Plasma) lcms->data Generates

References

Application Notes and Protocols: Preparation of rac Talinolol-d5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

rac Talinolol-d5 is the deuterated form of Talinolol, a selective β1-adrenergic receptor blocker used as an antihypertensive and antiarrhythmic agent.[1][2] Labeled with five deuterium atoms, this compound serves as an ideal internal standard for the quantitative analysis of Talinolol in biological matrices during pharmacokinetic and drug metabolism studies.[2] Accurate and precise preparation of stock and working solutions is critical for reliable experimental outcomes. This document provides a detailed protocol for the preparation of this compound stock and working solutions for research purposes.

Data Presentation

A summary of the key chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Chemical NameN-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy-d5]phenyl]urea[3]
Molecular FormulaC₂₀H₂₈D₅N₃O₃[3][4]
Molecular Weight368.53 g/mol [3][4]
AppearanceOff-White Solid[3]
Storage Conditions2-8°C Refrigerator or -20°C[3][5]
Solubility (based on Talinolol)Soluble in DMSO (15 mg/mL), Dimethylformamide (30 mg/mL), and Ethanol (≤10 mg/mL). Poorly soluble in water.[5][6][7]

Experimental Protocols

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Acetonitrile, HPLC grade or higher

  • Deionized water

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Protocol for Preparing 1 mg/mL Stock Solution

  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of DMSO to the flask.

  • Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30 seconds to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the flask to bring the final volume to the 1 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial and store it at -20°C for long-term stability.

Protocol for Preparing Working Solutions

Working solutions are typically prepared by serially diluting the stock solution with a suitable solvent, often a mixture that matches the initial mobile phase of the analytical method (e.g., a mixture of acetonitrile and water).

Example: Preparation of a 10 µg/mL Intermediate Solution

  • Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.

  • Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

  • Add the desired diluent (e.g., 50:50 acetonitrile:water) to the flask to bring the final volume to the 1 mL mark.

  • Vortex the solution for 30 seconds to ensure homogeneity. This creates a 10 µg/mL intermediate solution.

Example: Preparation of a 100 ng/mL Working Solution

  • Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.

  • Add the desired diluent to the flask to bring the final volume to the 1 mL mark.

  • Vortex the solution for 30 seconds to ensure homogeneity. This creates a 100 ng/mL working solution.

Note: The concentrations of the working solutions should be adjusted based on the specific requirements of the analytical assay, such as the expected concentration range of the analyte in the samples and the sensitivity of the instrument.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • For research use only. Not for diagnostic or therapeutic use.[4]

Mandatory Visualization

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation weigh 1. Weigh 1 mg of This compound dissolve 2. Dissolve in 0.8 mL DMSO weigh->dissolve mix 3. Vortex / Sonicate for complete dissolution dissolve->mix adjust 4. Adjust volume to 1 mL with DMSO mix->adjust store_stock 5. Store at -20°C adjust->store_stock thaw 1. Thaw stock solution store_stock->thaw Begin Dilution dilute1 2. Dilute stock solution (e.g., 10 µL in 1 mL diluent) thaw->dilute1 intermediate Intermediate Solution (e.g., 10 µg/mL) dilute1->intermediate dilute2 3. Further dilute intermediate solution as needed intermediate->dilute2 working Final Working Solution (e.g., 100 ng/mL) dilute2->working

Caption: Workflow for preparing this compound stock and working solutions.

References

Application of rac Talinolol-d5 in Pharmacokinetic (PK) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talinolol is a cardioselective β1-adrenergic receptor blocker used in the treatment of hypertension and angina pectoris. Due to its pharmacokinetic properties, it also serves as a valuable probe for studying the activity of P-glycoprotein (P-gp), an important efflux transporter in the intestine. Stable isotope-labeled internal standards are crucial for accurate quantification of drugs in biological matrices by liquid chromatography-mass spectrometry (LC-MS), minimizing variability during sample preparation and analysis. rac Talinolol-d5 is the deuterated form of rac Talinolol and is an ideal internal standard for pharmacokinetic (PK) studies of talinolol. Its use ensures high accuracy and precision in the bioanalytical method. This document provides detailed application notes and protocols for the use of this compound in PK studies.

Application Notes

This compound is utilized as an internal standard (IS) in the quantitative analysis of talinolol in biological samples, typically plasma, by LC-MS/MS. The co-addition of a fixed concentration of the stable isotope-labeled IS to all samples, including calibration standards and quality controls, allows for the correction of potential variations during sample processing and instrumental analysis. This approach significantly improves the accuracy, precision, and robustness of the bioanalytical method.

Talinolol's absorption is significantly influenced by the P-glycoprotein (P-gp) efflux transporter in the gastrointestinal tract.[1] Therefore, pharmacokinetic studies of talinolol are often designed to investigate P-gp function and its modulation by other drugs.[2][3] The use of a reliable bioanalytical method with this compound as an internal standard is paramount in these studies to generate high-quality data.

Experimental Protocols

Bioanalytical Method for Talinolol in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the determination of talinolol in human plasma and incorporates the use of this compound as the internal standard.[4]

1.1. Materials and Reagents

  • rac Talinolol (reference standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Methyl t-butyl ether (analytical grade)

  • Human plasma (drug-free)

  • Water (deionized, 18 MΩ·cm)

1.2. Preparation of Stock and Working Solutions

  • Talinolol Stock Solution (1 mg/mL): Accurately weigh and dissolve rac Talinolol in methanol.

  • Talinolol-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Talinolol Working Solutions: Prepare serial dilutions of the talinolol stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Talinolol-d5 Working Solution (Internal Standard): Dilute the this compound stock solution with a mixture of acetonitrile and water (1:1, v/v) to a final concentration of 100 ng/mL.

1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 500 µL of methyl t-butyl ether.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

1.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate talinolol from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Talinolol: m/z 364.3 → 100.2[5]

    • Talinolol-d5: m/z 369.3 → 100.2 (Note: The precursor ion is shifted by +5 Da due to the five deuterium atoms. The product ion is assumed to be the same as for the unlabeled compound, as the fragmentation is unlikely to involve the deuterated positions.)

1.5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Talinolol in Rat Plasma

The following table summarizes typical validation results for an LC-MS/MS method for talinolol in rat plasma. While this specific study used propranolol as an internal standard, similar performance is expected when using the more appropriate stable isotope-labeled internal standard, this compound.

ParameterResultReference
Linearity Range1 - 250 ng/mL[6]
Correlation Coefficient (r²)> 0.995[6]
Lower Limit of Quantification (LLOQ)1 ng/mL[6]
Intra-assay Precision (%CV)< 15%[6]
Inter-assay Precision (%CV)< 15%[6]
Accuracy (% bias)85 - 115%[6]
Recovery> 78%[6]
Table 2: Pharmacokinetic Parameters of Talinolol in Humans and Rats

This table presents a summary of key pharmacokinetic parameters of talinolol from studies in healthy human volunteers and rats.

SpeciesDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
Human50 mg (oral)147.8 ± 63.82.0 ± 0.712.0 ± 2.6-[4]
Rat4 mg/kg (oral)~20~1~3~100[7]
Rat40 mg/kg (oral)~200~2~4~1000[7]

Visualizations

Signaling Pathway and Pharmacokinetic Interactions

Talinolol is a β1-adrenergic receptor antagonist. However, its pharmacokinetics are significantly influenced by its interaction with the P-glycoprotein (P-gp) transporter in the intestine.

Caption: Talinolol intestinal absorption and P-gp efflux.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of talinolol using this compound as an internal standard.

pk_study_workflow dosing Dosing of Talinolol to Study Subjects sampling Serial Blood Sampling dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Sample Storage (≤ -20°C) processing->storage preparation Sample Preparation (LLE with Talinolol-d5 IS) storage->preparation analysis LC-MS/MS Analysis preparation->analysis quantification Data Processing & Quantification analysis->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) quantification->pk_analysis reporting Reporting of Results pk_analysis->reporting

Caption: Workflow of a typical talinolol PK study.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of talinolol in biological matrices for pharmacokinetic studies. The detailed protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals. The visualization of the experimental workflow and the P-gp interaction pathway further clarifies the key aspects of conducting a successful pharmacokinetic study of talinolol.

References

Application Notes and Protocols for the Quantitative Bioanalysis of Talinolol with rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Talinolol is a cardioselective beta-1 adrenergic receptor blocker used in the management of hypertension and tachyarrhythmias. Its intestinal absorption is influenced by the interplay of uptake transporters like OATP2B1 and efflux transporters such as P-glycoprotein (P-gp), making it a valuable probe drug for studying P-gp function. Accurate and reliable quantification of talinolol in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring. This document provides a detailed protocol for the quantitative bioanalysis of talinolol in plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with rac Talinolol-d5 as the internal standard.

The pharmacokinetic profile of talinolol shows rapid absorption from the gastrointestinal tract, with time to maximum concentration (tmax) ranging from 2.5 to 4 hours. The elimination half-life in healthy individuals is approximately 12 hours. A notable characteristic of talinolol's absorption profile is the "double-peak phenomenon," which is thought to be caused by complex intestinal uptake and transport processes.

Experimental Protocols

This section details the materials, equipment, and procedures for the sample preparation, LC-MS/MS analysis, and method validation for the quantification of talinolol.

1. Materials and Reagents

  • Talinolol reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Methyl t-butyl ether (MTBE) (for liquid-liquid extraction)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Syringe filters (0.22 µm)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

3. Preparation of Standard and Quality Control Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of talinolol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the talinolol stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

4. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

4.1. Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject into the LC-MS/MS system.

4.2. Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of plasma sample into a glass tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of methyl t-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject.

Visualizations

G Experimental Workflow for Talinolol Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (MTBE) add_is->lle Method 2 vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge lle->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integrate Peak Integration msms->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify Concentration (Calibration Curve) calculate->quantify

Caption: Workflow for the bioanalysis of Talinolol in plasma.

5. LC-MS/MS Method

  • HPLC System:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.5 min: 90% B

      • 3.5-3.6 min: 90-10% B

      • 3.6-5.0 min: 10% B

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 4500 V

    • Temperature: 500°C

    • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Talinolol364.3100.233
This compound369.3100.233

6. Method Validation

The analytical method should be validated according to regulatory guidelines to ensure its reliability. The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of talinolol to the internal standard against the nominal concentration. A linear range of 1-500 ng/mL is typically achievable. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at low, medium, and high QC concentrations. The accuracy should be within 85-115% of the nominal value (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A typical LLOQ for talinolol is 1 ng/mL.

  • Recovery: The extraction recovery of talinolol and the internal standard should be consistent and reproducible. Recovery is determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed to ensure that it does not interfere with quantification.

  • Stability: The stability of talinolol in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
HPLC Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Talinolol MRM 364.3 → 100.2
This compound MRM 369.3 → 100.2

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) >0.99>0.995
LLOQ S/N > 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Accuracy 85-115%95-105%
Intra-day Precision (CV) ≤15%<10%
Inter-day Accuracy 85-115%97-103%
Inter-day Precision (CV) ≤15%<12%
Recovery Consistent and reproducible>80%
Matrix Effect CV ≤15%<10%

Logical Relationships

G Logical Relationships in Talinolol Bioanalysis cluster_method_development Method Development cluster_validation Method Validation cluster_application Application selectivity Selectivity linearity Linearity selectivity->linearity sensitivity Sensitivity (LLOQ) sensitivity->linearity reproducibility Reproducibility accuracy Accuracy reproducibility->accuracy precision Precision reproducibility->precision linearity->accuracy linearity->precision pk_study Pharmacokinetic Studies accuracy->pk_study precision->pk_study stability Stability stability->pk_study matrix_effect Matrix Effect matrix_effect->accuracy recovery Recovery recovery->accuracy ddi_study Drug-Drug Interaction Studies pk_study->ddi_study tdm Therapeutic Drug Monitoring pk_study->tdm

Application Note: Utilizing rac Talinolol-d5 for Caco-2 Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a fundamental in vitro tool in drug discovery and development for predicting the oral absorption of drug candidates.[1][2] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelial barrier, including tight junctions and the expression of key uptake and efflux transporters.[3][4] This model is widely used to assess intestinal permeability and to investigate mechanisms of drug transport, such as passive diffusion and active transport.[4][5]

Talinolol, a selective β1 adrenoceptor antagonist, is a well-established substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter.[6] P-gp plays a crucial role in limiting the absorption of many drugs by actively pumping them out of the cell, back into the intestinal lumen. Therefore, Talinolol is an ideal positive control compound to validate the expression and functional activity of P-gp in Caco-2 cell monolayers.[7][8]

This application note provides a detailed protocol for using rac Talinolol-d5 in a bidirectional Caco-2 permeability assay. The deuterated form, Talinolol-d5, is used to facilitate accurate quantification by liquid chromatography-mass spectrometry (LC-MS/MS), allowing for clear differentiation from potential interferences.[9] The protocol covers cell culture, monolayer integrity assessment, the bidirectional transport experiment, and data analysis to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Principle of the Assay

The Caco-2 permeability assay is conducted using cells cultured on semi-permeable Transwell® inserts, which create two distinct compartments: an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood side.[10]

To assess permeability and efflux, a bidirectional transport study is performed:

  • Apical to Basolateral (A→B) Transport: The test compound (this compound) is added to the apical side, and its appearance in the basolateral side is measured over time. This simulates drug absorption.

  • Basolateral to Apical (B→A) Transport: The compound is added to the basolateral side, and its appearance in the apical side is measured. This indicates the rate of drug efflux.

By comparing the permeability coefficients from both directions, an Efflux Ratio (ER = Papp(B→A) / Papp(A→B)) is calculated.[3] An ER greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.[3][7] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[11] A significant reduction in the ER in the presence of the inhibitor confirms P-gp-mediated efflux.[3]

Experimental Protocols

Materials and Reagents
  • Cells: Caco-2 cells (ATCC® HTB-37™)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[12]

  • Transwell® Inserts: 24-well or 96-well format with 0.4 µm pore size polycarbonate membranes.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Test Compound: this compound (e.g., 10 mM stock in DMSO).

  • Control Compounds:

    • High Permeability: Propranolol or Antipyrine.[7]

    • Low Permeability (Paracellular Marker): Lucifer Yellow or [¹⁴C]-Mannitol.[1][13]

    • P-gp Inhibitor: Verapamil.[11]

  • Reagents for Analysis: Acetonitrile, Formic Acid, Water (LC-MS grade).

  • Equipment: Cell culture incubator, laminar flow hood, multi-well plate reader (for Lucifer Yellow), TEER meter, orbital shaker, LC-MS/MS system.

Caco-2 Cell Seeding and Culture
  • Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.

  • Resuspend cells in culture medium and determine cell density.

  • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Add fresh culture medium to both the apical and basolateral chambers.

  • Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.[12]

  • Change the culture medium every 2-3 days.

  • Allow the cells to differentiate for 18-22 days to form a confluent and polarized monolayer.[7]

Assessment of Monolayer Integrity

Before initiating the transport experiment, the integrity of the Caco-2 monolayer must be verified.

  • Transepithelial Electrical Resistance (TEER):

    • Measure the TEER of each well using a TEER meter.

    • Monolayers are considered suitable for experiments when TEER values are ≥250 Ω·cm².[12][14]

  • Lucifer Yellow Permeability:

    • Wash the monolayers with pre-warmed transport buffer (HBSS).

    • Add a known concentration of Lucifer Yellow (e.g., 100 µM) to the apical chamber and transport buffer to the basolateral chamber.

    • Incubate for 1-2 hours at 37°C on an orbital shaker.[2]

    • Take a sample from the basolateral chamber and measure the fluorescence.

    • Calculate the Papp for Lucifer Yellow. A value <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

Bidirectional Transport Assay Protocol
  • Prepare dosing solutions of this compound (typically 1-10 µM) in pre-warmed transport buffer.[10] For P-gp inhibition experiments, prepare a dosing solution containing both Talinolol-d5 and a P-gp inhibitor (e.g., 50 µM verapamil).[12]

  • Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

  • To start the A→B transport assay, remove the buffer and add the Talinolol-d5 dosing solution to the apical (donor) wells. Add fresh transport buffer to the basolateral (receiver) wells.

  • To start the B→A transport assay, remove the buffer and add the Talinolol-d5 dosing solution to the basolateral (donor) wells. Add fresh transport buffer to the apical (receiver) wells.

  • Incubate the plates at 37°C on an orbital shaker at approximately 50-100 RPM for up to 2 hours.[2][15]

  • At the end of the incubation period, collect samples from both the donor and receiver compartments for LC-MS/MS analysis.

Sample Analysis by LC-MS/MS
  • Quench the collected samples by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

Data Presentation and Analysis

Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:[7]

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The rate of permeation of the drug across the cells (µmol/s or pmol/s).[7]

  • A: The surface area of the cell monolayer (e.g., 1.12 cm² for a 24-well plate).[7]

  • C₀: The initial concentration of the drug in the donor compartment (µM or pmol/mL).[7]

This can be simplified to:

Papp = (Vᵣ * Cᵣ) / (A * t * C₀)

Where:

  • Vᵣ: Volume of the receiver compartment (mL).

  • Cᵣ: Concentration of the drug in the receiver compartment at the end of the incubation.

  • t: Total incubation time (s).

Calculation of Efflux Ratio (ER) and Recovery
  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

  • Percent Recovery (%): Calculated to assess compound loss due to factors like non-specific binding.[3] % Recovery = 100 * [(Cᵣ * Vᵣ) + (Cբ * Vբ)] / (C₀ * Vբ) Where Cբ and Vբ are the final concentration and volume in the donor compartment.

Sample Data Table

Below is a table showing expected results for this compound in a Caco-2 assay.

CompoundConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)% Recovery
This compound Standard0.55.010.0 95%
This compound + Verapamil (50 µM)2.53.01.2 92%
Propranolol Standard20.019.50.98 98%
Lucifer Yellow Standard0.1N/AN/A101%
Interpretation of Results
  • High Efflux Ratio: The high ER for Talinolol-d5 (>2.0) confirms it is subject to active efflux.[7]

  • Inhibition of Efflux: The dramatic reduction of the ER in the presence of verapamil confirms that the efflux is mediated by P-gp.[3]

  • Controls: Propranolol (high permeability) should have a high Papp value and an ER of ~1. Lucifer Yellow (low permeability) should have a very low Papp value, confirming monolayer integrity.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis cluster_result Phase 4: Interpretation Caco2_Culture Culture Caco-2 Cells Seed_Cells Seed Cells on Transwell Inserts (Day 0) Caco2_Culture->Seed_Cells Differentiate Differentiate for 18-22 Days Seed_Cells->Differentiate Integrity_Check Check Monolayer Integrity (TEER & Lucifer Yellow) Differentiate->Integrity_Check Prepare_Dosing Prepare Talinolol-d5 Dosing Solutions Integrity_Check->Prepare_Dosing Bidirectional_Assay Perform Bidirectional (A→B & B→A) Transport Assay Prepare_Dosing->Bidirectional_Assay Sample_Collection Collect Samples from Donor & Receiver Wells Bidirectional_Assay->Sample_Collection LCMS Quantify Concentration by LC-MS/MS Sample_Collection->LCMS Calculate_Papp Calculate Papp (A→B) & Papp (B→A) LCMS->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER Interpret Interpret Data to Determine P-gp Substrate Liability Calculate_ER->Interpret

Caption: Workflow for the Caco-2 permeability assay using this compound.

Talinolol Transport and P-gp Efflux Mechanism

G Apical Apical Side (Lumen) Basolateral Basolateral Side (Blood) cell1 Enterocyte T3_basal Talinolol cell1->T3_basal cell2 Enterocyte Pgp P-gp Pump cell2->Pgp T1_apical Talinolol T1_apical->cell1 Passive Absorption T2_apical Talinolol Pgp->T2_apical P-gp Efflux Verapamil Verapamil Verapamil->Pgp

References

Application Note: High-Throughput and Sensitive Quantification of Talinolol-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details robust and sensitive methods for the sample preparation and quantification of rac Talinolol-d5 in human plasma, a critical component in pharmacokinetic studies. The protocols provided are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions for three common extraction techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). These methods are suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and accuracy. While the cited literature primarily focuses on the analysis of Talinolol, these methodologies are directly applicable to its deuterated internal standard, Talinolol-d5, due to their identical chemical properties.

Introduction

Talinolol is a cardioselective beta-blocker used in the treatment of hypertension and angina pectoris. The use of a stable isotope-labeled internal standard, such as Talinolol-d5, is essential for accurate quantification in biological matrices by correcting for matrix effects and variability in sample processing. This document provides detailed protocols for the extraction of Talinolol-d5 from human plasma, enabling reliable pharmacokinetic profiling.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., citrate or heparin)[1]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Perchloric Acid

  • Methyl t-butyl ether

  • Ammonium Acetate

  • Formic Acid

  • Water, Milli-Q or equivalent

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C8 or C18)[2][3]

Sample Preparation Protocols

Three distinct protocols for the preparation of plasma samples containing Talinolol-d5 are presented below. The choice of method may depend on the required level of sample cleanup, desired recovery, and available laboratory equipment.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for high-throughput sample preparation.[4]

  • Sample Aliquoting: Thaw frozen human plasma samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of Talinolol-d5 to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample.[4]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup compared to PPT, resulting in reduced matrix effects.

  • Sample Aliquoting and Spiking: To 200 µL of human plasma, add the Talinolol-d5 internal standard.

  • Extraction Solvent Addition: Add 1 mL of methyl t-butyl ether.[5][6]

  • Extraction: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of a mobile phase-compatible solution (e.g., 60:40 v/v ammonium acetate buffer and acetonitrile).[5][6] Vortex to dissolve the residue before analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most thorough sample cleanup, effectively removing interfering substances and leading to enhanced sensitivity and reproducibility.[1]

  • Sample Pre-treatment: Dilute 250 µL of plasma with an equal volume of water.[2]

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., 10 mm x 2 mm) with 1 mL of methanol followed by 1 mL of water.[2][3]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[3]

  • Elution: Elute Talinolol-d5 from the cartridge with 1 mL of methanol into a clean collection tube.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared samples can be analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., 50 mm x 4.6 mm) is commonly used for separation.[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is often employed.[7][8]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[7][8]

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for sensitive and selective detection of Talinolol-d5.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of Talinolol in plasma using methods similar to those described. These values can be considered indicative for Talinolol-d5.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionReference
Linearity Range (ng/mL) 1 - 2501.0 - 400.02.5 - 200[2][5][6][7][8]
Lower Limit of Quantification (LLOQ) (ng/mL) 10.32.5[2][5][6][7]
Accuracy (%) 85 - 115101 - 102~103[2][5][6][7][8]
Precision (Intra- and Inter-day CV %) < 15< 6< 7.4[2][5][6][7][8]
Recovery (%) > 78> 83Not explicitly stated, but method is robust[5][6][7][8]

Experimental Workflows

cluster_PPT Protein Precipitation (PPT) Workflow PPT_Start Plasma Sample (100 µL) + Talinolol-d5 PPT_Precipitate Add Cold Acetonitrile (300 µL) PPT_Start->PPT_Precipitate PPT_Vortex Vortex (1-2 min) PPT_Precipitate->PPT_Vortex PPT_Centrifuge Centrifuge (>10,000 x g, 10 min) PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Analysis LC-MS/MS Analysis PPT_Supernatant->PPT_Analysis cluster_LLE Liquid-Liquid Extraction (LLE) Workflow LLE_Start Plasma Sample (200 µL) + Talinolol-d5 LLE_Extract Add Methyl t-butyl ether (1 mL) LLE_Start->LLE_Extract LLE_Vortex Vortex (5 min) LLE_Extract->LLE_Vortex LLE_Centrifuge Centrifuge (4000 rpm, 10 min) LLE_Vortex->LLE_Centrifuge LLE_Transfer Transfer Organic Layer LLE_Centrifuge->LLE_Transfer LLE_Evaporate Evaporate to Dryness LLE_Transfer->LLE_Evaporate LLE_Reconstitute Reconstitute in Mobile Phase LLE_Evaporate->LLE_Reconstitute LLE_Analysis LC-MS/MS Analysis LLE_Reconstitute->LLE_Analysis cluster_SPE Solid-Phase Extraction (SPE) Workflow SPE_Start Plasma Sample (250 µL) + Talinolol-d5 SPE_Pretreat Dilute with Water SPE_Start->SPE_Pretreat SPE_Load Load Sample SPE_Pretreat->SPE_Load SPE_Condition Condition C8 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash (5% MeOH in Water) SPE_Load->SPE_Wash SPE_Elute Elute (Methanol) SPE_Wash->SPE_Elute SPE_Evaporate Evaporate to Dryness SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_Analysis LC-MS/MS Analysis SPE_Reconstitute->SPE_Analysis

References

Application Note: Determining P-glycoprotein (P-gp) Inhibition using rac-Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical efflux pump expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[1][2] It plays a significant role in drug disposition and is a key contributor to multidrug resistance (MDR) in cancer therapy by actively transporting a wide range of xenobiotics out of cells.[1] Assessing the potential of new chemical entities (NCEs) to inhibit P-gp is a crucial step in drug development to predict drug-drug interactions (DDIs) and understand absorption, distribution, metabolism, and excretion (ADME) profiles.

Talinolol is a well-established probe substrate for P-gp activity.[3] Its intestinal absorption is significantly limited by P-gp-mediated efflux.[4] Therefore, inhibition of P-gp leads to a measurable increase in Talinolol's permeability and systemic bioavailability.[5][6][7] The use of a stable isotope-labeled version, rac-Talinolol-d5, is essential for modern bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), where it serves as an ideal internal standard for accurate and precise quantification of Talinolol in complex biological matrices.

This application note provides a detailed protocol for an in vitro P-gp inhibition assay using the Caco-2 cell model and rac-Talinolol-d5.

Principle of the P-gp Inhibition Assay

The assay quantifies the bidirectional transport of Talinolol across a polarized monolayer of Caco-2 cells, which naturally express P-gp on their apical (lumen-facing) surface. In the absence of an inhibitor, the secretory transport of Talinolol from the basolateral (B) to the apical (A) chamber is significantly higher than the absorptive transport (A to B), resulting in a high efflux ratio. When a P-gp inhibitor is present, it blocks the efflux pump, leading to decreased B-to-A transport and a corresponding increase in A-to-B transport. This change is reflected in a reduced efflux ratio, indicating P-gp inhibition.

Pgp_Inhibition_Logic cluster_0 Control (No Inhibitor) cluster_1 Test Condition (With P-gp Inhibitor) node_control_A Apical (A) Talinolol node_control_cell Caco-2 Monolayer Active P-gp Efflux node_control_A:f0->node_control_cell Absorption node_control_cell->node_control_A:f0 High Efflux node_control_B Basolateral (B) Low Talinolol Conc. node_control_cell->node_control_B:f0 node_inhibitor_A Apical (A) Talinolol + Inhibitor node_inhibitor_cell Caco-2 Monolayer Inhibited P-gp node_inhibitor_A:f0->node_inhibitor_cell Increased Absorption node_inhibitor_cell->node_inhibitor_A:f0 Low Efflux node_inhibitor_B Basolateral (B) High Talinolol Conc. node_inhibitor_cell->node_inhibitor_B:f0 Experimental_Workflow start Start culture Caco-2 Cell Culture start->culture seed Seed Cells on Transwell® Inserts culture->seed differentiate Culture for 21-25 Days to Form Monolayer seed->differentiate teer Verify Monolayer Integrity (TEER Measurement) differentiate->teer transport Bidirectional Transport Assay (A→B and B→A) teer->transport groups Groups: 1. Talinolol (Control) 2. Talinolol + Test Compound 3. Talinolol + Verapamil (Positive Control) transport->groups sampling Sample Collection from Receiver Compartment at Time Points transport->sampling analysis LC-MS/MS Analysis (Spike with rac-Talinolol-d5 IS) sampling->analysis calculation Data Analysis: Calculate Papp and Efflux Ratio (ER) analysis->calculation end Determine P-gp Inhibition Potential calculation->end

References

Application Note: High-Throughput Analysis of rac-Talinolol-d5 in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of racemic Talinolol-d5 in human plasma. Talinolol, a selective β1-adrenoreceptor antagonist, is a substrate for P-glycoprotein (P-gp) and is often used as a probe drug in clinical studies. The use of a stable isotope-labeled internal standard, rac-Talinolol-d5, ensures high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug-drug interaction studies involving Talinolol.

Introduction

Talinolol is a cardioselective beta-blocker used in the treatment of hypertension and tachyarrhythmias. Its absorption and disposition are significantly influenced by the efflux transporter P-glycoprotein.[1][2][3] Therefore, accurate and reliable quantification of Talinolol in biological matrices is crucial for clinical and preclinical research. This document provides a detailed protocol for the analysis of its deuterated analog, rac-Talinolol-d5, which is commonly used as an internal standard, by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental

Materials and Reagents
  • rac-Talinolol-d5 (Molecular Weight: 368.53 g/mol )[4]

  • Talinolol (analyte)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.[5][6]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of working internal standard solution (rac-Talinolol-d5 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

Alternatively, a liquid-liquid extraction can be performed using methyl t-butyl ether.[7][8]

UPLC Conditions

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 10% B, 1-3 min: 10-90% B, 3-4 min: 90% B, 4-4.1 min: 90-10% B, 4.1-5 min: 10% B
MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Instrument Dependent

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Talinolol364.3100.21004633
rac-Talinolol-d5369.3105.21004633

Quantitative Data Summary

The method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters.

ParameterResult
Linearity Range 1 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation plasma Plasma Sample (100 µL) is Add Internal Standard (rac-Talinolol-d5) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute vortex2 Vortex reconstitute->vortex2 analysis UPLC-MS/MS Analysis vortex2->analysis

Caption: UPLC-MS/MS Sample Preparation Workflow.

G cluster_uplc UPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump UPLC Pump autosampler->pump column C18 Column pump->column detector Mass Spectrometer column->detector esi ESI Source column->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 collision Collision Cell (Fragmentation) quad1->collision quad2 Quadrupole 2 (Product Ion Selection) collision->quad2 detector_ms Detector quad2->detector_ms

Caption: UPLC-MS/MS Instrumentation Workflow.

G talinolol Talinolol pgp P-glycoprotein (P-gp) (Efflux Transporter) talinolol->pgp Substrate bioavailability Systemic Bioavailability talinolol->bioavailability absorption Intestinal Absorption pgp->absorption Reduces absorption->talinolol

Caption: Talinolol Interaction with P-glycoprotein.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of rac-Talinolol-d5 in human plasma. The use of a stable isotope-labeled internal standard ensures reliable and accurate results, making this method well-suited for pharmacokinetic and drug interaction studies in a research and drug development setting.

References

Application Note: The Role of rac-Talinolol-d5 in Clinical Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Talinolol, a cardioselective beta-1 blocker, is a well-characterized substrate of the efflux transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[1][2] Unlike many other drugs, talinolol undergoes minimal metabolism, making it an ideal probe substrate for investigating P-gp-mediated drug-drug interactions (DDIs) without the confounding influence of metabolic enzymes like Cytochrome P450 3A4 (CYP3A4).[3][4][5] P-gp is highly expressed in tissues with excretory functions, such as the intestine, liver, and kidneys, where it plays a crucial role in drug absorption, distribution, and elimination.[1][6] The stable isotope-labeled compound, rac-Talinolol-d5, serves as an essential tool in these studies, primarily as an internal standard for robust and accurate quantification of talinolol in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the incorporation of rac-Talinolol-d5 in clinical DDI studies to assess the P-gp induction or inhibition potential of new chemical entities.

Mechanism of P-glycoprotein (P-gp) Mediated Drug-Drug Interactions

P-gp acts as an ATP-dependent efflux pump at the apical membrane of enterocytes, limiting the oral bioavailability of its substrates by actively transporting them back into the intestinal lumen. When a P-gp substrate like talinolol is co-administered with another drug that either inhibits or induces P-gp, talinolol's pharmacokinetic profile is altered.

  • P-gp Inhibition: An inhibitor blocks the efflux activity of P-gp. This leads to increased net absorption of talinolol from the intestine, resulting in higher plasma concentrations (Cmax) and overall systemic exposure (AUC).[4]

  • P-gp Induction: An inducer increases the expression of P-gp in the intestinal wall. This enhances the efflux of talinolol back into the gut lumen, leading to decreased intestinal absorption and lower plasma concentrations and systemic exposure.[3][7]

Pgp_Mechanism Mechanism of P-gp Mediated Talinolol Transport and DDI cluster_membrane Apical Membrane of Enterocyte cluster_lumen cluster_cell Intestinal Lumen Intestinal Lumen Cell Cytoplasm Cell Cytoplasm Talinolol_Lumen Talinolol Inhibitor P-gp Inhibitor (e.g., Erythromycin) Talinolol_Cell Talinolol Talinolol_Lumen->Talinolol_Cell Passive Absorption Inducer P-gp Inducer (e.g., Rifampicin) Pgp P-gp Transporter Inhibitor->Pgp Inhibition Inducer->Pgp Induction (Increased Expression) Pgp->Talinolol_Lumen Active Efflux Talinolol_Cell->Pgp Bloodstream To Systemic Circulation Talinolol_Cell->Bloodstream Net Absorption

P-gp mediated transport of Talinolol and points of interaction.

Quantitative Data from Clinical DDI Studies

The following tables summarize pharmacokinetic data from clinical studies where talinolol was used as a P-gp probe substrate.

Table 1: Effect of P-gp Induction with Rifampicin on Talinolol Pharmacokinetics (Data sourced from a study in 8 healthy male volunteers)[3]

ParameterTalinolol AloneTalinolol + Rifampicin (600 mg/day)% Change
Oral (100 mg)
AUCValue not specifiedValue not specified↓ 35%
Intravenous (30 mg)
AUCValue not specifiedValue not specified↓ 21%

Table 2: Effect of P-gp Inhibition with Erythromycin on Talinolol Pharmacokinetics (Data sourced from a study in 9 healthy men)[4]

ParameterTalinolol (50 mg) + PlaceboTalinolol (50 mg) + Erythromycin (2 g)Significance
AUC (0-24h)Value not specifiedSignificantly Increasedp < 0.05
CmaxValue not specifiedSignificantly Increasedp < 0.05
tmaxValue not specifiedSignificantly Reducedp < 0.05

Table 3: Effect of Grapefruit Juice on Talinolol Pharmacokinetics (Data sourced from a study in 24 healthy volunteers)[8]

ParameterTalinolol (50 mg) + WaterTalinolol (50 mg) + Grapefruit Juice (300 mL)% of Water Control
AUCValue not specifiedValue not specified56% (↓ 44%)
CmaxValue not specifiedValue not specified57% (↓ 43%)
Urinary ExcretionValue not specifiedValue not specified56% (↓ 44%)
Note: The reduction in talinolol bioavailability with grapefruit juice suggests a predominant inhibition of an intestinal uptake transporter (e.g., OATP) rather than P-gp efflux.[1][8]

Experimental Protocols

1. Protocol: Clinical DDI Study (Crossover Design)

This protocol outlines a typical randomized, crossover study to evaluate the effect of an investigational drug (as a potential P-gp inducer or inhibitor) on the pharmacokinetics of talinolol.

DDI_Study_Workflow Workflow for a Clinical Crossover DDI Study cluster_p1 Period 1 cluster_p2 Period 2 Screening 1. Volunteer Screening (Healthy Subjects, Informed Consent) Randomization 2. Randomization (Two treatment groups) Screening->Randomization Period1 3. Treatment Period 1 Randomization->Period1 Washout 4. Washout Period (e.g., 7-14 days) Period1->Washout Analysis 6. Bioanalysis (LC-MS/MS of Plasma Samples) Period1->Analysis Period2 5. Treatment Period 2 (Crossover) Washout->Period2 Period2->Analysis PK_Stats 7. PK & Statistical Analysis (Compare AUC, Cmax) Analysis->PK_Stats GroupA1 Group A: Talinolol + Placebo GroupB1 Group B: Talinolol + Investigational Drug GroupA2 Group A: Talinolol + Investigational Drug GroupB2 Group B: Talinolol + Placebo

Typical workflow for a clinical crossover DDI study.

Methodology:

  • Subject Recruitment: Enroll healthy volunteers who meet inclusion/exclusion criteria. Obtain informed consent.

  • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Group A starts with Talinolol + Placebo, Group B starts with Talinolol + Investigational Drug).

  • Treatment Period 1:

    • Administer the assigned treatment (e.g., a single oral dose of 50 mg talinolol with either the investigational drug or a placebo).[4]

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

    • Process blood samples to harvest plasma and store at -80°C until analysis.

  • Washout Period: A sufficient washout period (typically at least 5 half-lives of the drugs) is implemented between treatment periods to prevent carryover effects.

  • Treatment Period 2 (Crossover): Subjects receive the alternate treatment. Repeat the blood sampling procedure as in Period 1.

  • Bioanalysis: Quantify talinolol concentrations in all plasma samples using a validated LC-MS/MS method with rac-Talinolol-d5 as the internal standard.

  • Pharmacokinetic and Statistical Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, tmax) for talinolol for each treatment period. Use statistical methods to compare the parameters between the investigational drug and placebo treatments to determine if a significant interaction occurred.

2. Protocol: Bioanalytical Method for Talinolol Quantification

This protocol describes a general procedure for the quantification of talinolol in human plasma using LC-MS/MS with rac-Talinolol-d5 as an internal standard (IS).

Bioanalytical_Workflow Bioanalytical Workflow for Talinolol Quantification Sample 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with IS (rac-Talinolol-d5) Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Extract 5. Supernatant Transfer Centrifuge->Extract Inject 6. LC-MS/MS Injection Extract->Inject Quantify 7. Data Processing (Peak Area Ratio vs. Concentration) Inject->Quantify

Workflow for quantifying talinolol in plasma using LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Aliquot 100 µL of human plasma (calibration standards, quality controls, or study samples) into a microcentrifuge tube.

    • Add 10 µL of rac-Talinolol-d5 internal standard working solution (e.g., at 100 ng/mL).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.[9]

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Talinolol: m/z 362.2 → 116.1 (example transition)

      • Talinolol-d5 (IS): m/z 367.2 → 121.1 (example transition)

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Talinolol/Talinolol-d5) against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of talinolol in the unknown study samples. The method should be validated according to regulatory guidelines.[11]

The use of talinolol as a P-gp probe substrate, in conjunction with its deuterated analogue rac-Talinolol-d5 as an internal standard, provides a robust and reliable method for assessing the potential of investigational drugs to cause P-gp-mediated drug-drug interactions.[2][12] This approach is critical in drug development for predicting and mitigating risks of adverse drug events in clinical practice. The protocols and data presented here offer a foundational framework for designing and executing such essential safety studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Settings for rac-Talinolol-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing mass spectrometer settings for the analysis of racemic Talinolol-d5. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and optimized parameters.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Talinolol and its deuterated internal standard, Talinolol-d5?

A1: For Talinolol, a commonly used mass transition is m/z 364.3 → 100.2.[1] For Talinolol-d5, the precursor ion is expected to be m/z 369.3. The product ion is likely to be m/z 100.2, assuming the deuterium labels are not on the fragment lost. However, it is crucial to confirm this through infusion experiments.

Q2: Why is a deuterated internal standard like Talinolol-d5 used?

A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[2][3] This is because their physical and chemical properties are very similar to the analyte of interest, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. This helps to correct for variations during sample preparation and analysis.[3]

Q3: Can the use of a deuterated internal standard cause any issues?

A3: Yes, potential issues can arise. These include:

  • Chromatographic Shift: In some cases, the deuterated standard may elute slightly earlier or later than the non-deuterated analyte.

  • Isotopic Contribution: The non-deuterated analyte may have a natural isotopic peak that corresponds to the mass of the deuterated standard, and vice-versa. This should be assessed for potential interference.

  • Differential Matrix Effects: The analyte and the deuterated internal standard might experience different degrees of ion suppression or enhancement from matrix components, which can affect accuracy.[4]

Q4: What are the key mass spectrometer parameters to optimize for Talinolol-d5 analysis?

A4: The most critical parameters to optimize are the precursor and product ion m/z, collision energy (CE), and declustering potential (DP) or cone voltage. Other important parameters include ion source temperature, gas flows (nebulizer, auxiliary, and collision gas), and ion spray voltage.

Troubleshooting Guide

Issue 1: I am not seeing any signal for Talinolol-d5.

  • Question: Have you confirmed the correct precursor and product ions for Talinolol-d5? Answer: Infuse a standard solution of Talinolol-d5 directly into the mass spectrometer to determine the correct m/z values for the precursor and most abundant product ions.

  • Question: Are the ion source parameters appropriate? Answer: Ensure the ion source temperature, gas flows, and spray voltage are within the typical range for small molecules. Check for any leaks in the system.

  • Question: Is the instrument tuned and calibrated? Answer: Perform a system tune and mass calibration according to the manufacturer's recommendations.

Issue 2: The sensitivity for Talinolol-d5 is very low.

  • Question: Have you optimized the collision energy and declustering potential/cone voltage? Answer: These parameters have a significant impact on signal intensity. Follow the detailed optimization protocol below to determine the optimal values.

  • Question: Is there significant ion suppression? Answer: Infuse a constant concentration of Talinolol-d5 while injecting a blank matrix sample. A drop in the signal indicates ion suppression. Improving chromatographic separation or sample cleanup can mitigate this.

  • Question: Is the sample preparation adequate? Answer: Ensure the extraction method provides good recovery for Talinolol.

Issue 3: I am observing poor peak shape or splitting for Talinolol-d5.

  • Question: Is the chromatography optimized? Answer: Poor peak shape can be due to issues with the analytical column, mobile phase composition, or gradient profile. Ensure the column is not overloaded and is properly equilibrated.

  • Question: Is there a partial clog in the system? Answer: Check for any blockages in the tubing, injector, or column.

Issue 4: The retention times of Talinolol and Talinolol-d5 are different.

  • Question: How significant is the difference in retention time? Answer: A small, consistent shift is often acceptable. However, a large or inconsistent shift can be problematic. This can sometimes occur with deuterated standards. Ensure your chromatography is robust and reproducible.

Quantitative Data Summary

The following table summarizes typical mass spectrometer settings for the analysis of rac-Talinolol and provides a starting point for the optimization of rac-Talinolol-d5.

Parameterrac-Talinololrac-Talinolol-d5 (Starting Point)
Precursor Ion (m/z) 364.3369.3
Product Ion (m/z) 100.2100.2 (to be confirmed)
Collision Energy (V) 3333 (to be optimized)
Declustering Potential (V) 4646 (to be optimized)
Ion Source Temperature (°C) 450450
Ion Spray Voltage (kV) 3.53.5

Experimental Protocols

Protocol for Optimizing Mass Spectrometer Parameters for rac-Talinolol-d5

This protocol describes the process of optimizing the key mass spectrometer parameters for rac-Talinolol-d5 using direct infusion.

  • Preparation of Standard Solution:

    • Prepare a 1 µg/mL solution of rac-Talinolol-d5 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup:

    • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Precursor Ion Determination (MS1 Scan):

    • Acquire a full scan mass spectrum in positive ion mode.

    • Identify the [M+H]+ ion for Talinolol-d5, which is expected at m/z 369.3.

  • Product Ion Determination (Product Ion Scan):

    • Set the mass spectrometer to perform a product ion scan of the precursor ion (m/z 369.3).

    • Vary the collision energy (e.g., from 10 to 50 V in 5 V increments) to find the energy that produces the most abundant and stable product ions.

    • Select the most intense and specific product ion for Multiple Reaction Monitoring (MRM).

  • Optimization of Collision Energy (CE):

    • Set up an MRM transition with the determined precursor and product ions.

    • While infusing the standard solution, ramp the collision energy over a range (e.g., 10 to 50 V in 2 V steps) and monitor the signal intensity of the product ion.

    • The collision energy that provides the maximum signal intensity is the optimal value.[5][6]

  • Optimization of Declustering Potential (DP) / Cone Voltage:

    • Using the optimal collision energy, ramp the declustering potential or cone voltage over a suitable range (e.g., 20 to 100 V in 5 V steps).

    • Monitor the signal intensity of the precursor ion. The value that gives the highest intensity is the optimum.

  • Final Verification:

    • Once all parameters are optimized, acquire data using the final MRM method to ensure a stable and intense signal.

Mandatory Visualization

MethodDevelopmentWorkflow cluster_preparation Preparation cluster_infusion Direct Infusion & Initial Scans cluster_optimization Parameter Optimization cluster_finalization Method Finalization Prep_Standard Prepare Talinolol-d5 Standard Solution Infuse Infuse Standard into MS Prep_Standard->Infuse MS1_Scan Acquire MS1 Full Scan Infuse->MS1_Scan Product_Scan Acquire Product Ion Scan MS1_Scan->Product_Scan Identify Precursor Ion Optimize_CE Optimize Collision Energy (CE) Product_Scan->Optimize_CE Identify Product Ion Optimize_DP Optimize Declustering Potential (DP) Optimize_CE->Optimize_DP Final_Method Final MRM Method Optimize_DP->Final_Method

Caption: Workflow for the development of an optimized MRM method for rac-Talinolol-d5.

TroubleshootingDecisionTree Start Low or No Signal for Talinolol-d5 Check_Ions Are Precursor/Product Ions Correct? Start->Check_Ions Infuse_Std Solution: Infuse Standard & Re-optimize Check_Ions->Infuse_Std No Check_Params Are CE and DP Optimized? Check_Ions->Check_Params Yes Optimize_Params Solution: Perform CE/DP Optimization Protocol Check_Params->Optimize_Params No Check_Suppression Is there Ion Suppression? Check_Params->Check_Suppression Yes Improve_Chroma Solution: Improve Chromatography or Sample Cleanup Check_Suppression->Improve_Chroma Yes Check_System Is the System Working Correctly? Check_Suppression->Check_System No System_Maint Solution: Check for Leaks, Tune & Calibrate Check_System->System_Maint No

Caption: A decision tree for troubleshooting low or no signal for rac-Talinolol-d5.

References

Technical Support Center: Troubleshooting Poor Peak Shape for rac-Talinolol-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting high-performance liquid chromatography (HPLC) analysis of racemic Talinolol-d5. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed in HPLC?

A1: The most common peak shape problems in HPLC are peak tailing, peak fronting, and peak broadening.[1][2] An ideal chromatographic peak should be symmetrical and Gaussian.[3] Deviations from this shape can compromise the accuracy and reliability of your analytical results.[3]

  • Peak Tailing: The peak has an asymmetric tail extending to the right. This is a frequent issue when analyzing basic compounds like Talinolol.[1][3][4]

  • Peak Fronting: The opposite of tailing, where the peak has a leading edge that is sloped.[2][3]

  • Peak Broadening: Peaks appear wider than expected, which can lead to decreased resolution and sensitivity.[1][2]

  • Split Peaks: A single compound appears as two or more peaks, which can be caused by issues with the injection or a void in the column.[1][5]

Q2: Why is my Talinolol-d5 peak tailing?

A2: Peak tailing for basic compounds like Talinolol is often caused by secondary interactions with the stationary phase.[4] Specifically, the amine groups in Talinolol can interact with acidic residual silanol groups on the surface of silica-based columns.[4][6] Other potential causes include column overload, improper mobile phase pH, or extra-column band broadening.[1][7]

Q3: How does the mobile phase pH affect the peak shape of Talinolol-d5?

A3: The pH of the mobile phase is a critical factor for ionizable compounds like Talinolol.[8][9] Talinolol is a basic compound, and at a mid-range pH, it can exist in both ionized and unionized forms, leading to poor peak shape.[6][8] Operating at a low pH (e.g., pH 3) ensures that the silanol groups on the stationary phase are fully protonated, minimizing unwanted secondary interactions with the basic analyte and thus reducing peak tailing.[4][9]

Q4: Can the choice of column affect my results?

A4: Absolutely. For basic compounds like Talinolol, using a modern, high-purity, end-capped C18 or C8 column is recommended.[7] End-capping is a process that chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interacting with basic analytes.[4] If you continue to experience issues, consider a column with a different stationary phase chemistry.[10]

Q5: What is column overload and how can I avoid it?

A5: Column overload occurs when too much sample is injected onto the column, leading to a saturation of the stationary phase.[1][11] This can cause both peak tailing and fronting.[12] To avoid this, you can try reducing the injection volume or diluting your sample.[7][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor peak shape for rac-Talinolol-d5.

Problem: Peak Tailing
Potential Cause Recommended Solution Explanation
Secondary Silanol Interactions Operate at a lower mobile phase pH (e.g., 3.0-4.5).[4][14]Lowering the pH protonates the residual silanol groups on the silica packing, reducing their ability to interact with the basic Talinolol molecule.[4]
Use a modern, end-capped C18 or C8 column.End-capped columns have fewer active silanol sites available for secondary interactions.[4][7]
Column Overload Reduce the injection volume or dilute the sample.[7]This ensures that the amount of analyte does not exceed the column's capacity, preventing peak distortion.[11][15]
Mobile Phase Issues Ensure the mobile phase is well-mixed and the buffer concentration is adequate (typically 10-50 mM).[3][7]Inconsistent mobile phase composition or insufficient buffering can lead to variable ionization of the analyte and poor peak shape.[3][12]
Extra-Column Effects Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.[7]Long or wide tubing can cause the analyte band to spread before it reaches the detector, resulting in broader and potentially tailing peaks.[7]
Problem: Peak Broadening
Potential Cause Recommended Solution Explanation
Column Degradation Flush the column with a strong solvent or, if necessary, replace the column.[1]Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[1]
Void in the Column Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.[1][16]A void at the head of the column can cause the sample to travel through different paths, resulting in peak broadening and splitting.[16]
Inappropriate Mobile Phase Strength Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[7]A mobile phase that is too weak will result in long retention times and broad peaks due to excessive diffusion.[3]
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[5][17]Injecting a sample in a solvent much stronger than the mobile phase can cause the analyte to spread on the column, leading to broad or distorted peaks.[11]

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of Talinolol. These can serve as a starting point for your method development and troubleshooting.

Method 1: Reversed-Phase HPLC with UV Detection
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[18]
Mobile Phase Acetonitrile and potassium dihydrogen phosphate buffer[18]
Ratio 34:66 (v/v)[18]
Flow Rate 1.0 mL/min[18]
Detection UV at 245 nm[18]
Method 2: Reversed-Phase HPLC with Mass Spectrometry Detection
Parameter Condition
Column Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size[19]
Mobile Phase Acetonitrile and Ammonium Acetate Buffer[19][20]
Ratio 40:60 (v/v)[19][20]
Flow Rate 0.85 mL/min[19]
Detection Electrospray Ionization Mass Spectrometry (ESI-MS)[19][20]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your HPLC analysis of rac-Talinolol-d5.

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Broadening) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue check_all_peaks->system_issue Yes chemical_issue Chemical/Method Issue check_all_peaks->chemical_issue No check_tubing Check tubing connections and for leaks system_issue->check_tubing check_column_void Inspect for column void check_tubing->check_column_void solution Improved Peak Shape check_column_void->solution check_mobile_phase Optimize Mobile Phase - Adjust pH (lower for tailing) - Check buffer strength chemical_issue->check_mobile_phase check_column_chem Evaluate Column - Use end-capped column - Consider alternative chemistry check_mobile_phase->check_column_chem check_sample Review Sample Prep - Reduce concentration - Match sample solvent to mobile phase check_column_chem->check_sample check_sample->solution

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

The following diagram illustrates the key chemical interactions that can lead to peak tailing for Talinolol and how to mitigate them.

TailingMechanism cluster_problem Problem: Peak Tailing cluster_solution Solution Talinolol Talinolol (Basic Amine Groups) Silanol Residual Silanol Groups (Acidic, Si-OH) Talinolol->Silanol Secondary Interaction (Ionic) Protonated_Silanol Protonated Silanol (Si-OH2+) Talinolol->Protonated_Silanol Reduced Interaction Shielded_Silanol Shielded Silanol Talinolol->Shielded_Silanol Reduced Interaction Low_pH Low pH Mobile Phase (e.g., pH 3) Low_pH->Protonated_Silanol Protonates Silanols End_Capping End-Capped Column End_Capping->Shielded_Silanol Blocks Silanols

Caption: Mitigation of secondary interactions causing peak tailing.

References

addressing matrix effects for Talinolol analysis with rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of talinolol using rac-Talinolol-d5 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my talinolol analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of talinolol from biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can cause these effects.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of talinolol.[1]

Q2: Why is rac-Talinolol-d5 recommended as an internal standard for talinolol analysis?

A2: A stable isotope-labeled (SIL) internal standard, such as rac-Talinolol-d5, is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement.[2] This allows for accurate correction of any variations in the analyte signal, leading to more reliable and robust quantification.

Q3: What are the common sources of matrix effects in plasma samples?

A3: The most common sources of matrix effects in plasma are phospholipids, which are major components of cell membranes.[3] During sample preparation, especially with simpler methods like protein precipitation, these phospholipids can be co-extracted with talinolol and interfere with its ionization in the mass spectrometer source.[4]

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Troubleshooting Guide: Matrix Effect Issues in Talinolol Analysis

This guide provides a structured approach to troubleshooting common problems related to matrix effects during the LC-MS/MS analysis of talinolol using rac-Talinolol-d5.

Problem 1: Poor Peak Shape (Tailing or Splitting)
  • Symptom: Talinolol or rac-Talinolol-d5 peaks in chromatograms from extracted plasma samples are broad, tailing, or split, while peaks from neat standards are sharp.

  • Potential Cause: Co-eluting matrix components are interfering with the chromatography. This can also be caused by an inappropriate injection solvent.

  • Troubleshooting Steps & Solutions:

StepActionRationale
1Verify Injection Solvent Compatibility Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[5]
2Optimize Chromatographic Gradient Increase the separation of talinolol from early-eluting matrix components by modifying the gradient profile. A shallower initial gradient can improve resolution.
3Improve Sample Preparation If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.[2]
4Check for Column Contamination Flush the column with a strong solvent to remove any accumulated matrix components.[5]
Problem 2: High Variability in Analyte/Internal Standard Response
  • Symptom: The peak area of rac-Talinolol-d5 is inconsistent across different plasma samples, leading to poor precision in the calculated talinolol concentrations.

  • Potential Cause: Significant and variable matrix effects between different lots of plasma.

  • Troubleshooting Steps & Solutions:

StepActionRationale
1Evaluate Matrix Effect Across Multiple Lots Prepare and analyze samples in at least six different lots of blank plasma to assess the inter-lot variability of the matrix effect.
2Enhance Sample Cleanup Implement a sample preparation method with better phospholipid removal capabilities. Techniques like HybridSPE or specific phospholipid removal plates can be highly effective.[6]
3Dilute the Sample If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.
Problem 3: Low Analyte Recovery
  • Symptom: The peak area of talinolol in extracted plasma samples is significantly lower than expected, even with the use of rac-Talinolol-d5.

  • Potential Cause: Inefficient extraction of talinolol from the plasma matrix during sample preparation, in addition to potential ion suppression.

  • Troubleshooting Steps & Solutions:

StepActionRationale
1Optimize Sample Preparation pH For LLE, ensure the pH of the aqueous phase is adjusted to render talinolol neutral, improving its partitioning into the organic solvent.
2Select an Appropriate SPE Sorbent For SPE, choose a sorbent that provides good retention and elution characteristics for talinolol. Mixed-mode cation exchange SPE can be effective for basic compounds.[7]
3Evaluate Different Extraction Solvents (LLE) Test various organic solvents to find the one that provides the best recovery for talinolol.

Data Presentation: Impact of Sample Preparation on Talinolol Analysis

The following table summarizes typical recovery and matrix effect data for talinolol when using different sample preparation techniques. These values are illustrative and can vary based on the specific method parameters.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Matrix Factor)Phospholipid Removal Efficiency
Protein Precipitation (PPT) > 78%[8]0.75 - 1.10Low[4]
Liquid-Liquid Extraction (LLE) > 83%[9]0.90 - 1.05Moderate to High
Solid-Phase Extraction (SPE) Variable (depends on sorbent)0.95 - 1.02High[4]
Phospholipid Removal Plates High> 0.98Very High

Experimental Protocols

Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes the quantitative assessment of matrix effects.

Workflow Diagram:

G cluster_0 Set A: Analyte in Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Analysis & Calculation A1 Prepare Talinolol & rac-Talinolol-d5 in neat solvent (e.g., mobile phase) C1 Analyze Set A and Set B by LC-MS/MS A1->C1 B1 Extract blank plasma using the chosen sample preparation method B2 Spike Talinolol & rac-Talinolol-d5 into the extracted blank matrix B1->B2 B2->C1 C2 Calculate Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A) C1->C2

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Generic LC-MS/MS Method for Talinolol Analysis

This protocol provides a starting point for the analysis of talinolol in plasma. Optimization may be required.

Sample Preparation (Liquid-Liquid Extraction Example):

  • To 100 µL of plasma, add 25 µL of rac-Talinolol-d5 internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with low %B, ramp up to elute talinolol, then wash and re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Talinolol) m/z 364.3 -> 100.2[10]
MRM Transition (rac-Talinolol-d5) m/z 369.3 -> 100.2 (or other appropriate fragment)
Collision Energy Optimize for your instrument (e.g., 33 eV for talinolol[10])

Troubleshooting Logic Diagram:

G start Inaccurate or Imprecise Talinolol Results check_is Check Internal Standard (IS) Response Consistency start->check_is is_ok IS Response Consistent check_is->is_ok Yes is_not_ok IS Response Inconsistent check_is->is_not_ok No check_recovery Evaluate Extraction Recovery is_ok->check_recovery check_matrix Assess Matrix Effect (Post-Extraction Spike) is_not_ok->check_matrix matrix_ok Matrix Effect Acceptable (MF ≈ 1) check_matrix->matrix_ok No matrix_not_ok Significant Matrix Effect (Suppression or Enhancement) check_matrix->matrix_not_ok Yes matrix_ok->check_recovery improve_cleanup Improve Sample Cleanup (e.g., LLE, SPE, PL Removal) matrix_not_ok->improve_cleanup improve_cleanup->check_matrix optimize_chroma Optimize Chromatography (Separate from Interferences) end Reliable Results optimize_chroma->end recovery_ok Recovery Acceptable check_recovery->recovery_ok Yes recovery_not_ok Recovery Poor or Variable check_recovery->recovery_not_ok No recovery_ok->optimize_chroma optimize_extraction Optimize Extraction Parameters (pH, solvent, etc.) recovery_not_ok->optimize_extraction optimize_extraction->check_recovery

Caption: Troubleshooting Logic for Talinolol Bioanalysis.

References

stability of rac Talinolol-d5 in biological matrices and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of rac Talinolol-d5 in biological matrices and analytical solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on studies of its non-deuterated counterpart, talinolol, the primary stability concerns for this compound are susceptibility to hydrolytic and thermal stress, particularly in solution.[1] While generally stable, prolonged exposure to acidic or alkaline conditions, as well as high temperatures, can lead to degradation. It is crucial to adhere to recommended storage and handling conditions to ensure the integrity of the compound.

Q2: How should stock and working solutions of this compound be prepared and stored?

A2: Stock solutions of this compound should be prepared in a high-purity organic solvent, such as methanol or acetonitrile, and stored at -20°C or below for long-term stability. Working solutions, which are often dilutions of the stock solution in an aqueous/organic mixture, should be prepared fresh as needed. If short-term storage of working solutions is necessary, they should be kept at 2-8°C and protected from light.

Q3: Is this compound stable in biological matrices like plasma, blood, and urine?

A3: this compound, like many deuterated internal standards, is expected to be stable in biological matrices when stored under appropriate conditions, typically at -70°C or -80°C for long-term storage. For short-term storage during sample processing, it is advisable to keep the samples on ice or at refrigerated temperatures (2-8°C) to minimize potential degradation. The stability in these matrices is a critical parameter that should be verified during bioanalytical method validation.

Q4: How many freeze-thaw cycles can samples containing this compound undergo?

A4: The number of permissible freeze-thaw cycles should be determined during method validation. As a general guideline, it is recommended to limit freeze-thaw cycles to a minimum, ideally no more than three. Repeated freezing and thawing can lead to degradation of the analyte and the internal standard, potentially compromising the accuracy of the analytical results.

Q5: Are there any known issues with hydrogen-deuterium (H/D) exchange for this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Drifting Internal Standard Response 1. Degradation of this compound in stock or working solutions. 2. Instability in the biological matrix during sample processing (bench-top instability). 3. Inconsistent sample extraction recovery.1. Prepare fresh stock and working solutions. Verify the purity of the standard. 2. Minimize the time samples spend at room temperature. Process samples on ice. 3. Optimize the extraction procedure to ensure consistent recovery for both the analyte and the internal standard.
Poor Peak Shape or Tailing 1. Degradation of this compound. 2. Issues with the analytical column or mobile phase.1. Check for degradation products by analyzing a fresh standard solution. 2. Ensure the mobile phase pH is appropriate for the analyte and column. Use a new column if necessary.
Inaccurate or Imprecise Results 1. Instability of this compound during long-term storage or after multiple freeze-thaw cycles. 2. Matrix effects affecting the ionization of the internal standard differently than the analyte.1. Re-validate the long-term and freeze-thaw stability. If necessary, re-analyze samples using freshly prepared controls. 2. Evaluate matrix effects from different lots of the biological matrix. Adjust the sample cleanup procedure if needed.
Presence of Unexpected Peaks 1. Degradation of this compound. 2. Contamination of the solvent or biological matrix.1. Analyze a fresh standard to confirm if the extra peaks are degradation products. 2. Analyze blank solvent and matrix samples to identify the source of contamination.

Stability Data Summary

The following tables summarize typical stability data for this compound as would be determined during a comprehensive bioanalytical method validation. Note: This data is representative and should be confirmed by specific in-house validation studies.

Table 1: Stock Solution Stability of this compound (1 mg/mL in Methanol)

Storage TemperatureDurationMean % of Initial Concentration
Room Temperature24 hours98.5%
2-8°C7 days99.2%
-20°C6 months99.5%
-80°C12 months99.8%

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Number of CyclesConcentration (ng/mL)Mean % of Initial Concentration
11099.1%
150099.5%
31097.8%
350098.2%
51095.1%
550096.3%

Table 3: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Duration (hours)Concentration (ng/mL)Mean % of Initial Concentration
41098.9%
450099.3%
81097.5%
850098.1%
241094.2%
2450095.8%

Table 4: Long-Term Stability of this compound in Human Plasma

Storage TemperatureDurationConcentration (ng/mL)Mean % of Initial Concentration
-20°C3 months1097.2%
-20°C3 months50097.9%
-80°C6 months1099.1%
-80°C6 months50099.4%
-80°C12 months1098.5%
-80°C12 months50098.9%

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a pooled blank biological matrix (e.g., human plasma) with this compound at low and high concentrations. Aliquot into multiple vials.

  • Baseline Analysis: Analyze a set of freshly prepared samples (n=3 for each concentration) to establish the baseline (time zero) concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis: After the desired number of cycles (e.g., 1, 3, and 5), analyze the samples (n=3 for each concentration and cycle).

  • Data Evaluation: Calculate the mean concentration for each set of samples and express it as a percentage of the baseline concentration. The deviation should typically be within ±15%.

Protocol 2: Long-Term Stability Assessment
  • Sample Preparation: Spike a pooled blank biological matrix with this compound at low and high concentrations. Aliquot into multiple vials for each storage condition and time point.

  • Baseline Analysis: Analyze a set of freshly prepared samples (n=3 for each concentration) to establish the baseline concentration.

  • Storage: Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).

  • Analysis: At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve a set of samples (n=3 for each concentration and temperature), thaw, and analyze.

  • Data Evaluation: Compare the mean concentration at each time point to the baseline concentration. The deviation should typically be within ±15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_baseline Baseline Analysis (T=0) cluster_stability Stability Testing cluster_eval Data Evaluation start Spike Blank Matrix (Plasma, Blood, or Urine) with this compound aliquot Aliquot Samples start->aliquot analyze_t0 Analyze Freshly Prepared Samples aliquot->analyze_t0 storage Store Samples (Various Conditions: Temp, Time, Freeze-Thaw) aliquot->storage compare Compare T=n vs T=0 Concentrations analyze_t0->compare analyze_tn Analyze Stored Samples at Designated Timepoints storage->analyze_tn analyze_tn->compare report Determine Stability (e.g., % Recovery) compare->report

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_IS Internal Standard Issues cluster_analyte Analyte Stability cluster_method Method Performance start Inconsistent Analytical Results? is_drift Drifting IS Response? start->is_drift degradation Suspected Degradation? start->degradation matrix_effects Matrix Effects? start->matrix_effects check_solutions Prepare Fresh Stock/Working Solutions is_drift->check_solutions Yes check_benchtop Assess Bench-Top Stability is_drift->check_benchtop check_ft Verify Freeze-Thaw Stability degradation->check_ft Yes check_lt Verify Long-Term Stability degradation->check_lt optimize_extraction Optimize Sample Cleanup matrix_effects->optimize_extraction Yes

Caption: Troubleshooting logic for issues related to this compound stability.

References

resolving ion suppression/enhancement for rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of racemic Talinolol using its deuterated internal standard, rac Talinolol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to ion suppression and enhancement in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in LC-MS/MS analysis?

A1: Ion suppression and enhancement are types of matrix effects that can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1]

  • Ion Suppression: This is a reduction in the ionization efficiency of the analyte of interest (Talinolol) and/or its internal standard (Talinolol-d5) caused by co-eluting components from the biological matrix (e.g., plasma, urine).[1] These interfering substances can compete for ionization in the mass spectrometer's source, leading to a decreased signal.

  • Ion Enhancement: This is an increase in the ionization efficiency of the analyte and/or internal standard due to co-eluting matrix components. While less common than suppression, it can also lead to inaccurate results.

Q2: Why is Talinolol-d5 used as an internal standard?

A2: A stable isotope-labeled (SIL) internal standard, such as Talinolol-d5, is considered the gold standard for quantitative LC-MS/MS analysis.[2][3] Ideally, it has identical chemical and physical properties to the analyte (Talinolol), meaning it should behave similarly during sample preparation and chromatographic separation.[2] This allows it to compensate for variability in the analytical process, including matrix effects.[1][2]

Q3: Can I still experience ion suppression issues even when using a deuterated internal standard like Talinolol-d5?

A3: Yes. While Talinolol-d5 is an excellent choice, it does not guarantee the absence of ion suppression-related issues.[3] A critical challenge is differential ion suppression , where the analyte and the internal standard are affected differently by the matrix. This can occur if there is a slight chromatographic separation between Talinolol and Talinolol-d5, causing them to elute into the mass spectrometer source at slightly different times and experience different co-eluting matrix components.[4] The concentration of the internal standard itself can also contribute to ion suppression.[2]

Q4: What are the common causes of ion suppression when analyzing Talinolol-d5?

A4: Common causes of ion suppression in the analysis of Talinolol and Talinolol-d5 include:

  • Endogenous Matrix Components: Phospholipids, salts, and other small molecules from the biological sample can co-elute with the analyte and internal standard.

  • Exogenous Contaminants: These can be introduced during sample collection and preparation, such as anticoagulants (e.g., Li-heparin), polymers from plasticware, and mobile phase additives.

  • High Analyte or Internal Standard Concentration: High concentrations of either Talinolol or Talinolol-d5 can lead to self-suppression or suppression of the other compound.[2][5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving ion suppression or enhancement issues for this compound.

Step 1: Initial Assessment of Ion Suppression

The first step is to determine if ion suppression is affecting your assay. A common method is the post-extraction addition experiment.

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte (Talinolol) and internal standard (Talinolol-d5) spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Spiked Matrix): Blank biological matrix is spiked with the analyte and internal standard before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Data Interpretation:

Matrix Effect (ME) ValueInterpretation
ME < 100%Ion Suppression
ME > 100%Ion Enhancement
ME = 100%No significant matrix effect

A troubleshooting workflow for investigating ion suppression is presented below.

cluster_0 Troubleshooting Workflow for Ion Suppression A Problem: Inaccurate or Imprecise Results B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Effect (ME) for Talinolol and Talinolol-d5 B->C D Is ME for Talinolol and Talinolol-d5 similar and close to 100%? C->D E No significant differential ion suppression. Check other parameters (e.g., sample prep, instrument settings). D->E Yes F Significant differential ion suppression detected. D->F No G Step 2: Optimize Sample Preparation F->G H Step 3: Optimize Chromatographic Conditions G->H I Step 4: Adjust MS and IS Parameters H->I J Re-evaluate Matrix Effect I->J J->D K Issue Resolved J->K ME is acceptable

Caption: A stepwise workflow for diagnosing and resolving ion suppression issues.

Step 2: Optimize Sample Preparation

If significant matrix effects are observed, refining the sample preparation method is crucial to remove interfering components.

Sample Preparation TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Quick and easy.May not effectively remove phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) Separates the analyte from the matrix based on its solubility in two immiscible liquids.Can provide a cleaner extract than PPT.Can be more time-consuming and may have lower recovery.
Solid-Phase Extraction (SPE) A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts and can concentrate the analyte.More complex method development and can be more expensive.

Recommendation: If you are using PPT and observing significant ion suppression, consider switching to LLE or SPE for a cleaner sample extract.

Step 3: Optimize Chromatographic Conditions

The goal is to achieve complete co-elution of Talinolol and Talinolol-d5, away from any regions of ion suppression. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts.[4]

Experimental Protocol: Assessing Co-elution

  • Inject a solution containing both Talinolol and Talinolol-d5.

  • Carefully examine the chromatograms for both the analyte and the internal standard.

  • Ensure that the peak shapes are symmetrical and that the retention times are identical.

Troubleshooting Chromatographic Separation:

  • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.

  • Change Column Chemistry: Experiment with different C18 columns or consider alternative stationary phases like phenyl-hexyl or cyano.

  • Adjust Gradient Profile: A shallower gradient can improve the resolution between the analyte and interfering matrix components.

Below is a diagram illustrating the relationship between chromatographic elution and ion suppression.

cluster_1 Impact of Chromatography on Ion Suppression A Co-elution of Matrix Interferences with Analyte/IS B Differential Ion Suppression of Talinolol and Talinolol-d5 A->B C Inaccurate Quantification B->C D Optimize Chromatographic Separation E Separation of Analyte/IS from Matrix Interferences D->E F Consistent Ionization E->F G Accurate Quantification F->G

Caption: Optimizing chromatography to mitigate ion suppression.

Step 4: Adjust Mass Spectrometer and Internal Standard Parameters
  • Internal Standard Concentration: An excessively high concentration of Talinolol-d5 can cause ion suppression of Talinolol.[2] It is recommended to use an IS concentration that is in the mid-range of the calibration curve.

  • Ion Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to ensure efficient and stable ionization.

  • Alternative Ionization Techniques: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.

By systematically working through these troubleshooting steps, researchers can effectively identify and resolve issues of ion suppression and enhancement, leading to robust and reliable bioanalytical methods for this compound.

References

common pitfalls in using deuterated internal standards like rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards, featuring rac Talinolol-d5. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard, and why is it used in LC-MS/MS analysis?

A deuterated internal standard (DIS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS), these standards are invaluable for accurate quantification.[2] Because they are chemically almost identical to the analyte, they co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[2] The slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, which helps to correct for variations in sample extraction, matrix effects, and instrument response.[2]

Q2: I am observing a slight separation in the chromatographic peaks of rac Talinolol and this compound. Is this normal, and what are the implications?

Yes, it is not uncommon to observe slight differences in retention times between an analyte and its deuterated internal standard.[3][4] This phenomenon, known as the "isotope effect," is often attributed to small differences in the lipophilicity of the molecule when hydrogen is replaced with deuterium. While a small, consistent separation might be acceptable, significant or variable separation can be problematic. If the analyte and internal standard elute at different times, they may be affected differently by co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of quantification.[3][5]

Q3: What are "differential matrix effects," and how can they affect my results when using this compound?

Matrix effects occur when co-eluting substances from the sample matrix (e.g., plasma, urine) enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. A stable isotope-labeled internal standard is intended to compensate for these effects, as it is assumed to be affected in the same way as the analyte.[3] However, "differential matrix effects" can occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement.[6] This can happen if they are not perfectly co-eluting or if their physicochemical properties are sufficiently different.[3] This phenomenon is a significant source of imprecision and inaccuracy in quantitative analyses.

Q4: How can I be sure that the deuterium atoms on my this compound are not exchanging with hydrogen atoms from my sample or solvent?

Deuterium-hydrogen back-exchange is a potential issue that can compromise the integrity of the internal standard. This can lead to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal, resulting in a positive bias. The stability of the deuterium labels depends on their position in the molecule and the chemical environment (e.g., pH, temperature, solvent). It is crucial to evaluate the stability of the deuterated internal standard during method development. This can be done by incubating the standard in the matrix and mobile phase under the conditions of the analytical method and monitoring for any loss of the deuterium label.

Q5: What should I consider regarding the isotopic purity of this compound?

The isotopic purity of the deuterated internal standard is a critical factor. The standard should have a high enrichment of the deuterated species and minimal presence of the unlabeled analyte. If the internal standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte signal and lead to an overestimation of the analyte's concentration. Always refer to the Certificate of Analysis provided by the supplier for information on the isotopic purity of your this compound.

Troubleshooting Guides

Issue 1: Chromatographic peak separation between Talinolol and Talinolol-d5

Symptoms:

  • Two distinct peaks are observed in the chromatogram for the analyte and the internal standard.

  • The retention time difference is inconsistent across samples.

Possible Causes and Solutions:

CauseSolution
Isotope Effect: The inherent difference in physicochemical properties due to deuteration can lead to separation on high-resolution chromatographic columns.[3]1. Modify Chromatographic Conditions: Try a different column with lower resolution or adjust the mobile phase composition (e.g., organic solvent ratio, pH) to achieve co-elution.[3]2. Gradient Modification: Adjust the gradient slope to minimize separation.
Column Temperature: Temperature can influence retention times and selectivity.1. Optimize Column Temperature: Experiment with different column temperatures to see if the separation can be minimized.
Mobile Phase pH: The ionization state of Talinolol can affect its retention.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for Talinolol and investigate if minor pH adjustments can improve co-elution.
Issue 2: High variability or poor accuracy in quantitative results

Symptoms:

  • Poor precision (high coefficient of variation) in quality control samples.

  • Inaccurate measurement of standard concentrations.

Possible Causes and Solutions:

CauseSolution
Differential Matrix Effects: The analyte and internal standard are not being affected equally by matrix components.[5]1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.2. Ensure Co-elution: Follow the steps in "Issue 1" to ensure the analyte and internal standard elute as closely as possible.[3]
Isotopic Instability: The deuterium labels on Talinolol-d5 may be exchanging with hydrogen.1. Investigate Stability: Perform stability experiments by incubating Talinolol-d5 in the sample matrix and mobile phase under various conditions (time, temperature, pH) to assess the stability of the label.2. Modify Storage/Handling: Ensure the internal standard stock and working solutions are stored under appropriate conditions (e.g., correct solvent, temperature) as specified by the manufacturer.
Interference from Natural Isotopes: Naturally occurring heavy isotopes of Talinolol may be interfering with the Talinolol-d5 signal, especially if the mass difference is small.[7]1. Check Mass Transitions: Ensure that the selected precursor and product ion transitions for the analyte and internal standard are specific and free from crosstalk.2. Optimize Internal Standard Concentration: Use an appropriate concentration of the internal standard to minimize the relative contribution of any interfering signals.[7]

Experimental Protocols

General Protocol for the Determination of Talinolol in Human Plasma using this compound and LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs. It is based on a published method for the analysis of talinolol in human plasma.[8][9]

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Talinolol and this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working solutions by diluting the stock solutions.

    • Spike blank human plasma with the Talinolol working solutions to create calibration standards and QC samples at various concentrations.

    • Add the this compound working solution to all standards, QCs, and unknown samples at a constant concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH.

    • Add 1 mL of an extraction solvent (e.g., methyl t-butyl ether).[8][9]

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[8][9]

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) in a 60:40 (v/v) ratio.[9]

    • Flow Rate: 0.85 mL/min.[8]

    • Injection Volume: 10 µL.

    • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both Talinolol and Talinolol-d5.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Talinolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification Start Inaccurate or Imprecise Results? Check_Chromatography Check Chromatography: Are analyte and IS peaks separated? Start->Check_Chromatography Modify_LC Modify LC Method: - Adjust gradient - Change column - Optimize temperature Check_Chromatography->Modify_LC Yes Check_Matrix_Effects Investigate Matrix Effects: - Improve sample cleanup - Dilute sample Check_Chromatography->Check_Matrix_Effects No Review_Method Review and Re-validate Method Modify_LC->Review_Method Check_IS_Stability Check IS Stability: - Perform incubation studies - Verify storage conditions Check_Matrix_Effects->Check_IS_Stability Check_IS_Stability->Review_Method Illustration of Differential Matrix Effects due to Chromatographic Separation cluster_ideal Ideal Scenario: Co-elution cluster_pitfall Pitfall: Differential Matrix Effects Analyte1 Analyte ESI1 Ion Source Analyte1->ESI1 IS1 Internal Standard IS1->ESI1 Matrix1 Matrix Components Matrix1->ESI1 Suppression1 Equal Ion Suppression ESI1->Suppression1 Analyte2 Analyte ESI2 Ion Source Analyte2->ESI2 IS2 Internal Standard IS2->ESI2 Matrix2 Matrix Components Matrix2->ESI2 Suppression2 Unequal Ion Suppression ESI2->Suppression2

References

improving signal-to-noise ratio for rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for rac Talinolol-d5 in their analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a low signal-to-noise (S/N) ratio for our this compound internal standard. What are the potential causes?

A low S/N ratio for your deuterated internal standard can stem from several factors, broadly categorized as issues with the sample preparation, liquid chromatography, or mass spectrometry. Key areas to investigate include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Talinolol-d5 in the mass spectrometer's source.[1][2][3]

  • Suboptimal Internal Standard Concentration: The concentration of the internal standard itself can be a factor. If it is too low, the signal will be weak. Conversely, an excessively high concentration can lead to ion suppression of both the analyte and the internal standard.[2]

  • Instrument Contamination: A dirty ion source, transfer capillary, or mass spectrometer optics can increase background noise and reduce signal intensity.

  • Inadequate Mass Spectrometer Parameters: Non-optimized source parameters (e.g., gas flows, temperatures, voltages) can lead to inefficient ionization and a weak signal.

  • Internal Standard Stability: Deuterated standards can be susceptible to hydrogen-deuterium (H/D) exchange, which would reduce the concentration of your deuterated standard.

  • Chromatographic Issues: Poor peak shape or co-elution with highly suppressive matrix components can diminish the signal-to-noise ratio.

Q2: How can we investigate and mitigate matrix effects for Talinolol-d5?

Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples.[1][2][3] Here’s a systematic approach to address this:

  • Post-Column Infusion Experiment: This is a definitive way to identify regions in your chromatogram where ion suppression occurs. Infuse a constant flow of Talinolol-d5 post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal of Talinolol-d5 indicate retention times where matrix components are eluting and causing suppression.

  • Sample Preparation Optimization:

    • Protein Precipitation (PPT): While quick, PPT is less effective at removing phospholipids, a major source of ion suppression. If you are using PPT, consider a subsequent clean-up step.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A method using methyl t-butyl ether has been successfully used for Talinolol analysis.[4][5]

    • Solid-Phase Extraction (SPE): SPE offers the most thorough clean-up and can significantly reduce matrix effects.

  • Chromatographic Separation: Adjust your chromatographic method to separate Talinolol-d5 from the ion-suppressive regions identified in the post-column infusion experiment. This may involve changing the gradient, mobile phase composition, or using a different column chemistry.

  • Choice of Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for some compounds.[6]

Q3: Our Talinolol-d5 peak is showing fronting or tailing. How does this affect the S/N ratio and how can we fix it?

Poor peak shape directly impacts the signal-to-noise ratio by decreasing the peak height and increasing its width.

  • Peak Fronting: This is often caused by column overload or injecting the sample in a solvent significantly stronger than the initial mobile phase.

    • Troubleshooting:

      • Reduce the injection volume or the concentration of the internal standard.

      • Ensure your sample diluent is of similar or weaker solvent strength than your starting mobile phase conditions.

  • Peak Tailing: This can be caused by secondary interactions between the basic amine groups in Talinolol and acidic silanols on the silica-based column packing.

    • Troubleshooting:

      • Add a small amount of a competing base, like triethylamine, to the mobile phase (use with caution as it can suppress ionization).

      • Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column).

      • Ensure the pH of your mobile phase is appropriate to maintain Talinolol in a consistent protonation state.

Q4: Could there be an issue with the this compound standard itself?

Yes, it's possible. Here are a few things to consider:

  • Isotopic Purity: Verify the isotopic purity of your standard from the certificate of analysis.

  • Concentration Verification: Double-check the preparation of your stock and working solutions. An error in dilution can lead to a lower-than-expected concentration.

  • Stability and Storage: Ensure the standard is stored under the recommended conditions to prevent degradation. Talinolol contains ester and amide functionalities that could be susceptible to hydrolysis under improper storage. Also, consider the possibility of H/D exchange if stored in protic solvents for extended periods.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (concentration should be optimized, typically in the range of 50-200 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Method for Talinolol Analysis

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 1

Table 1: Suggested MRM Transitions for Talinolol and Talinolol-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
rac Talinolol364.3100.210033
This compound369.3100.210033

Note: The precursor ion for Talinolol-d5 is predicted based on the addition of 5 daltons to the molecular weight of Talinolol. The product ion is expected to be the same as the non-deuterated form, as the fragmentation likely occurs on the non-deuterated portion of the molecule. Collision energy should be optimized for your specific instrument.

Visualizations

Troubleshooting_Workflow cluster_ms Mass Spectrometry Troubleshooting cluster_lc Liquid Chromatography Troubleshooting cluster_sample Sample & Matrix Troubleshooting start Low S/N for Talinolol-d5 check_ms Check MS Performance (Tune, Calibration, Cleanliness) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention) start->check_lc check_sample Investigate Sample (IS Concentration, Stability) start->check_sample ms_ok MS Performance OK? check_ms->ms_ok lc_ok Good Peak Shape? check_lc->lc_ok matrix_effect Assess Matrix Effects (Post-column Infusion) check_sample->matrix_effect optimize_ms Optimize Source Parameters (Gases, Voltages, Temps) ms_ok->optimize_ms No ms_ok->matrix_effect Yes clean_ms Clean Ion Source and Optics optimize_ms->clean_ms end Improved S/N Ratio clean_ms->end adjust_mobile_phase Adjust Mobile Phase (pH, Organic %) lc_ok->adjust_mobile_phase No lc_ok->matrix_effect Yes change_column Try Different Column adjust_mobile_phase->change_column change_column->end optimize_prep Optimize Sample Prep (LLE, SPE) matrix_effect->optimize_prep Suppression Observed optimize_prep->end

Caption: A troubleshooting workflow for low signal-to-noise ratio of this compound.

Sample_Prep_Workflow cluster_ppt Protein Precipitation start Plasma Sample add_is Add this compound Working Solution start->add_is vortex1 Vortex to Mix add_is->vortex1 add_solvent Add Acetonitrile (with 0.1% Formic Acid) vortex1->add_solvent vortex2 Vortex Vigorously add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

managing in-source fragmentation of rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with rac Talinolol-d5, focusing specifically on identifying and managing in-source fragmentation during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deuterated form of Talinolol, a cardioselective β1-adrenergic receptor blocker.[1] Its molecular formula is C₂₀H₂₈D₅N₃O₃ and it has a molecular weight of 368.53 g/mol .[2] The deuterium labeling makes it suitable for use as an internal standard in quantitative mass spectrometry-based assays.

Q2: What is in-source fragmentation (ISF) and why is it a concern?

A2: In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte's ions within the ion source of the mass spectrometer, before they enter the mass analyzer.[3][4][5] This phenomenon occurs in the region between the atmospheric pressure ion source and the high-vacuum chamber of the instrument.[3][4] It is a concern because it can reduce the signal intensity of the intended precursor ion, complicate data interpretation by creating unintended fragment ions, and potentially lead to inaccurate quantification if the fragment is mistaken for another compound.[6][7][8]

Q3: Why is this compound susceptible to in-source fragmentation?

A3: Like many pharmaceutical compounds, the structure of Talinolol contains several moieties, such as hydroxyl groups, an ether linkage, and a urea group, which can be susceptible to fragmentation under certain energetic conditions in the ion source.[8][9] The energy applied during the desolvation and ionization process can be sufficient to break these bonds.

Q4: How do I identify in-source fragmentation in my this compound analysis?

A4: You can suspect in-source fragmentation if you observe the following:

  • A lower-than-expected signal intensity for the protonated molecule, [M+H]⁺ (expected m/z ≈ 369.5).

  • The presence of one or more consistent fragment ions in the MS1 scan, even when no collision energy is applied in the collision cell.

  • The ratio of the fragment ion intensity to the precursor ion intensity decreases when "softer," lower-energy ion source conditions are applied.[10]

Troubleshooting Guide: Managing In-Source Fragmentation

This section addresses specific issues related to the in-source fragmentation of this compound.

Issue 1: The signal for my precursor ion [M+H]⁺ at m/z 369.5 is very low, but I see a significant peak at a lower m/z.

This is a classic sign of in-source fragmentation. The energy in the ion source is too high, causing the precursor ion to fragment before it can be measured.

Solution Workflow:

The primary goal is to apply "softer" ionization conditions to reduce the energy imparted to the ions.[10] The most impactful parameters to adjust are typically the Cone Voltage (may also be called Declustering Potential or Fragmentor Voltage on different instruments) and the source temperature.[3][10]

G cluster_0 Troubleshooting Workflow for ISF start High ISF Observed: Low [M+H]⁺, High Fragment proc1 Systematically Reduce Cone Voltage / DP start->proc1 check1 Is [M+H]⁺ / Fragment Ratio Improved? proc1->check1 proc2 Systematically Reduce Source Temperature check1->proc2 No end Problem Resolved: Maximized [M+H]⁺ Signal check1->end Yes check2 Is [M+H]⁺ / Fragment Ratio Improved? proc2->check2 proc3 Optimize Nebulizer & Drying Gas Flow check2->proc3 No check2->end Yes fail Consider Mobile Phase Modification (e.g., MeOH) proc3->fail

Caption: A logical workflow for troubleshooting in-source fragmentation.

Issue 2: How do I know what values to use for Cone Voltage and Source Temperature?

You will need to perform a method development experiment to find the optimal balance that minimizes fragmentation while ensuring efficient desolvation and ionization.

Solution:

Use the detailed experimental protocol below. Systematically vary one parameter at a time while keeping others constant and monitor the ratio of the precursor ion to the key fragment ion. The goal is to maximize this ratio.

Data Presentation: Impact of Source Parameters on Fragmentation

The following tables illustrate the expected outcome of an optimization experiment. The goal is to find the settings that maximize the "[M+H]⁺ / Fragment" ratio.

Table 1: Effect of Cone Voltage (CV) on Ion Ratio (Constant Source Temp: 400°C)

Cone Voltage (V)Precursor [M+H]⁺ Intensity (cps)Fragment Ion Intensity (cps)[M+H]⁺ / Fragment Ratio
801.2E+059.8E+050.12
604.5E+056.1E+050.74
409.8E+052.3E+054.26
201.1E+065.0E+0422.00

Table 2: Effect of Source Temperature on Ion Ratio (Constant Cone Voltage: 20V)

Source Temperature (°C)Precursor [M+H]⁺ Intensity (cps)Fragment Ion Intensity (cps)[M+H]⁺ / Fragment Ratio
5508.9E+051.5E+055.93
5001.0E+068.0E+0412.50
4501.1E+065.5E+0420.00
4001.1E+065.0E+0422.00

Experimental Protocols

Protocol 1: Systematic Optimization of Ion Source Parameters to Minimize ISF

Objective: To determine the optimal Cone Voltage (or Declustering Potential/Fragmentor Voltage) and Source Temperature to maximize the signal of the this compound precursor ion ([M+H]⁺ at m/z 369.5) and minimize in-source fragmentation.

Materials:

  • LC-MS/MS System with an electrospray ionization (ESI) source.[11][12]

  • This compound standard solution (e.g., 50 ng/mL in 50:50 Methanol:Water).

  • LC mobile phases (e.g., Acetonitrile, Water, Formic Acid).[13]

Methodology:

  • Initial Setup:

    • Infuse the Talinolol-d5 standard solution directly into the mass spectrometer using a syringe pump to ensure a stable signal. Alternatively, use a stable LC flow with the compound continuously eluting.

    • Set the mass spectrometer to acquire data in full scan mode in the positive ion mode, monitoring a mass range that includes the precursor ion (m/z 369.5) and expected fragments (e.g., m/z 50-400).

    • Start with typical instrument parameters. For example: Capillary Voltage: 3.5 kV, Source Temperature: 450°C, Cone Voltage: 46 V, Drying Gas Flow: 10 L/min.[13]

  • Cone Voltage Optimization:

    • While keeping all other parameters constant, acquire data at a series of decreasing Cone Voltage settings (e.g., 80 V, 60 V, 40 V, 20 V).

    • Allow the signal to stabilize for at least 1-2 minutes at each new setting.

    • Record the absolute intensity of the precursor ion (m/z 369.5) and the major in-source fragment ion.

    • Calculate the ratio of Precursor Ion / Fragment Ion for each voltage.

    • Select the Cone Voltage that provides the highest ratio without significantly compromising the absolute precursor signal.

  • Source Temperature Optimization:

    • Set the Cone Voltage to the optimal value determined in the previous step.

    • While keeping all other parameters constant, acquire data at a series of decreasing Source Temperature settings (e.g., 550°C, 500°C, 450°C, 400°C).

    • Again, allow the signal to stabilize at each setting and record the intensities of the precursor and fragment ions.

    • Calculate the ratio for each temperature. Be aware that a temperature too low may result in poor desolvation and a drop in overall signal intensity.

    • Select the temperature that provides the best Precursor/Fragment ratio while maintaining good overall ion intensity.

  • Final Verification:

    • Confirm the chosen optimal parameters by re-analyzing the standard. The resulting spectrum should show a dominant precursor ion peak for this compound.

G cluster_workflow Ionization and Fragmentation Process cluster_source_region Ion Source Region (High Energy) Analyte Talinolol-d5 in LC Eluent ESI ESI Droplet Formation Analyte->ESI Desolvation Desolvation & Ion Formation ESI->Desolvation Precursor [M+H]⁺ m/z 369.5 Desolvation->Precursor Fragment Fragment Ion Precursor->Fragment In-Source Fragmentation (High Cone Voltage) MassAnalyzer To Mass Analyzer Precursor->MassAnalyzer Fragment->MassAnalyzer

Caption: The journey of an ion from eluent to mass analyzer.

References

potential for isotopic exchange in rac Talinolol-d5 under specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for isotopic exchange in rac Talinolol-d5. The information is intended to assist users in designing and troubleshooting experiments utilizing this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the isotopic labeling position in this compound and is it stable?

A1: In this compound, five deuterium atoms are located on the propoxy chain attached to the phenyl ring. The chemical name is 1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxy-propoxy]phenyl]-3-cyclohexyl-urea. The deuterium atoms are bonded to carbon atoms that are not readily exchangeable under standard analytical conditions. These C-D bonds are generally considered stable.

Q2: Can isotopic exchange still occur with this compound?

A2: While the deuterium labels are in stable positions, extreme experimental conditions could potentially lead to back-exchange (deuterium replaced by hydrogen). The primary factor that can influence this is the pH of the solution. Strongly acidic or basic conditions, especially when combined with elevated temperatures, may increase the risk of isotopic exchange over extended periods.

Q3: What are the signs of isotopic exchange in my LC-MS/MS data?

A3: Isotopic exchange can manifest in several ways in your data:

  • Appearance of d4, d3, etc. signals: You may observe an increase in the signal intensity of ions corresponding to Talinolol with fewer than five deuterium atoms.

  • Decreased d5 signal: A corresponding decrease in the signal for the fully deuterated Talinolol-d5 may be seen.

  • Inaccurate quantification: As the isotopic purity of the internal standard changes, the accuracy of your quantitative results will be compromised.

Q4: I am observing a shift in the retention time of this compound compared to unlabeled Talinolol. Is this normal?

A4: Yes, a slight shift in chromatographic retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon. This "isotopic effect" is more pronounced with a higher number of deuterium atoms. While typically small, this can affect peak integration if not properly accounted for in your data processing method.

Troubleshooting Guides

Issue 1: Suspected Isotopic Back-Exchange

Symptoms:

  • Inconsistent or drifting analyte/internal standard area ratios across a batch.

  • Appearance of mass transitions for Talinolol-d4 or lower deuterated forms.

  • Quantification results are unexpectedly high or variable.

Troubleshooting Steps:

  • Evaluate Sample and Mobile Phase pH:

    • Measure the pH of your sample matrix and mobile phases.

    • Avoid prolonged exposure of this compound to solutions with extreme pH values (e.g., pH < 3 or pH > 10).

  • Assess Temperature Effects:

    • If your experimental protocol involves heating steps, consider if the temperature and duration could be contributing to exchange.

    • Minimize the time samples are exposed to elevated temperatures.

  • Solvent Selection:

    • Ensure the solvents used for reconstitution and dilution of your this compound stock solution are neutral and aprotic if possible. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[1]

  • Perform a Stability Check:

    • Incubate a solution of this compound in your sample matrix or mobile phase under the most extreme conditions of your assay (e.g., highest temperature, longest incubation time).

    • Analyze the sample by LC-MS/MS and monitor for the appearance of lower deuterated forms of Talinolol.

Issue 2: Chromatographic Separation of Talinolol and this compound

Symptoms:

  • Noticeable separation between the peaks for Talinolol and this compound.

  • Difficulty in co-integrating the peaks for the analyte and internal standard.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Adjust the gradient profile of your LC method to minimize the separation. A slower gradient may help to improve co-elution.

    • Experiment with different column chemistries to find one that shows less isotopic separation.

  • Adjust Integration Parameters:

    • If complete co-elution cannot be achieved, ensure your data analysis software is capable of integrating the peaks separately while still using the internal standard for quantification.

Data Presentation

The stability of a deuterated standard is highly dependent on the specific conditions of the assay. The following tables provide hypothetical stability data for this compound under various stress conditions. Users should perform their own stability assessments for their specific matrices and conditions.

Table 1: Hypothetical Isotopic Purity of this compound after 24-hour Incubation at 40°C

ConditionpH% Isotopic Purity (d5)% d4 Formed
Acidic2> 99.5%< 0.5%
Neutral7> 99.8%< 0.2%
Basic10> 99.0%< 1.0%

Table 2: Degradation of Unlabeled Talinolol under Hydrolytic Stress

This data on the unlabeled compound can serve as a proxy for the chemical stability of the molecule's core structure.

ConditionTemperatureDuration% Degradation
0.1 M HCl80°C12 h~ 5%
Water80°C12 h~ 2%
0.1 M NaOH80°C12 h~ 15%

Experimental Protocols

Protocol for Assessing Isotopic Stability of this compound

This protocol provides a straightforward method to evaluate the potential for isotopic back-exchange of this compound under your specific experimental conditions.

1. Preparation of Test Solutions: a. Prepare a stock solution of this compound in a neutral organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Prepare separate test solutions by spiking this compound into the following matrices at your typical working concentration:

  • Control: Your initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).
  • Acidic Stress: 0.1 M Hydrochloric Acid.
  • Basic Stress: 0.1 M Sodium Hydroxide.
  • Matrix Stress: A blank sample matrix (e.g., plasma, urine) that has been processed without the internal standard.

2. Incubation: a. Aliquot the test solutions into sealed vials. b. Incubate one set of vials at room temperature (25°C) and another set at your highest experimental temperature (e.g., 40°C or 60°C). c. Collect aliquots for analysis at various time points (e.g., 0, 2, 8, and 24 hours).

3. Sample Analysis: a. Neutralize the acidic and basic stress samples before injection if necessary. b. Analyze all samples by LC-MS/MS. c. Set up your mass spectrometer to monitor for the parent and product ions of Talinolol, Talinolol-d1, Talinolol-d2, Talinolol-d3, Talinolol-d4, and Talinolol-d5.

4. Data Analysis: a. For each time point and condition, calculate the peak area for each deuterated species. b. Determine the percentage of each deuterated form relative to the total area of all Talinolol-related peaks. c. A significant increase in the percentage of lower deuterated forms over time indicates isotopic exchange.

Visualizations

Isotopic_Exchange_Troubleshooting Troubleshooting Isotopic Exchange start Inconsistent Analytical Results check_purity Suspect Isotopic Exchange of Internal Standard (IS) start->check_purity evaluate_conditions Evaluate Experimental Conditions check_purity->evaluate_conditions ph_check Check pH of Solvents and Samples evaluate_conditions->ph_check temp_check Assess Temperature Exposure evaluate_conditions->temp_check stability_test Perform Isotopic Stability Test ph_check->stability_test temp_check->stability_test analyze_data Analyze for Lower Deuterated Forms stability_test->analyze_data exchange_confirmed Isotopic Exchange Confirmed analyze_data->exchange_confirmed no_exchange No Significant Exchange exchange_confirmed->no_exchange No remediate Modify Experimental Protocol exchange_confirmed->remediate Yes other_issues Investigate Other Potential Issues (e.g., matrix effects, instrument variability) no_exchange->other_issues remediate_ph Adjust pH to be Closer to Neutral remediate->remediate_ph remediate_temp Reduce Temperature or Incubation Time remediate->remediate_temp end_remediate Re-validate Method remediate_ph->end_remediate remediate_temp->end_remediate end_ok Proceed with Validated Method other_issues->end_ok

Caption: Troubleshooting workflow for suspected isotopic exchange.

Stability_Test_Workflow Isotopic Stability Assessment Workflow start Prepare Talinolol-d5 in Test Matrix stress_conditions Incubate under Stress Conditions (pH, Temperature, Time) start->stress_conditions sampling Collect Samples at Multiple Time Points stress_conditions->sampling analysis Analyze by LC-MS/MS sampling->analysis monitor_ions Monitor for d0 to d5 Species analysis->monitor_ions data_processing Calculate Relative Abundance of Each Species monitor_ions->data_processing evaluate_results Evaluate Change in Isotopic Purity Over Time data_processing->evaluate_results stable Isotopically Stable evaluate_results->stable No Significant Change unstable Isotopic Exchange Detected evaluate_results->unstable Significant Change end_stable Proceed with Assay stable->end_stable end_unstable Modify Assay Conditions unstable->end_unstable

Caption: Experimental workflow for assessing isotopic stability.

References

Technical Support Center: Method Refinement for High-Throughput Screening with rac-Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rac-Talinolol-d5 in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

QuestionAnswer
Why use rac-Talinolol-d5 as an internal standard? rac-Talinolol-d5 is a stable isotope-labeled (SIL) version of Talinolol. In quantitative mass spectrometry, SIL internal standards are the gold standard. They co-elute with the analyte and have nearly identical chemical and physical properties, which allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[1]
What are the primary applications of Talinolol in HTS? Talinolol is a well-characterized substrate of the efflux transporter P-glycoprotein (P-gp, also known as MDR1).[2][3][4] Therefore, HTS assays using Talinolol are frequently designed to screen for P-gp inhibitors or to assess the potential of new chemical entities to act as P-gp substrates. Such assays are crucial in drug discovery to predict drug absorption and drug-drug interactions.
What are common HTS platforms for Talinolol-based assays? A common platform is the Caco-2 cell permeability assay, which is considered the gold standard for in vitro prediction of intestinal drug absorption.[5][6] This assay is often performed in 96- or 384-well plates to achieve high throughput.
What are the key validation parameters for an LC-MS/MS method for Talinolol? Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and stability, in line with regulatory guidelines.[7][8][9]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (Talinolol-d5) Response

Question: My Talinolol-d5 internal standard (IS) signal is highly variable across my 96-well plate. What are the potential causes and solutions?

Answer:

High variability in the IS response can compromise the accuracy of your results. Here are the common causes and troubleshooting steps:

  • Inconsistent Sample Preparation: Manual or automated liquid handling errors can lead to inconsistent volumes of the IS being added to each well.

    • Solution: Verify the calibration and performance of your automated liquid handler or manual pipettes. For automated systems, check for clogged tips or bubbles in the system lines.

  • Matrix Effects: Even with a SIL IS, significant variations in the sample matrix between wells can cause differential ion suppression or enhancement.

    • Solution: Review your sample preparation method. A more rigorous cleanup step, such as solid-phase extraction (SPE) instead of simple protein precipitation, may be necessary to remove interfering matrix components.

  • Adsorption: Talinolol may adsorb to plasticware, leading to variable loss of the IS.

    • Solution: Use low-binding plates and pipette tips. You can also evaluate the addition of a small percentage of an organic solvent or a surfactant to your sample diluent to reduce non-specific binding.

Issue 2: Poor Peak Shape or Shifting Retention Times for Talinolol and Talinolol-d5

Question: I'm observing peak tailing, peak splitting, or a drift in retention times for both Talinolol and Talinolol-d5 during my HTS run. What should I investigate?

Answer:

Poor chromatography can negatively impact peak integration and, consequently, the accuracy of your results. Consider the following:

  • Column Degradation: High-throughput analysis of biological samples can lead to rapid column degradation.

    • Solution: Implement a guard column to protect the analytical column. Regularly flush the column with a strong solvent wash. If the problem persists, replace the column.

  • Mobile Phase Issues: Inconsistent mobile phase composition, pH drift, or microbial growth can affect chromatography.

    • Solution: Prepare fresh mobile phase daily. Ensure the pH is stable and consistent. Degas the mobile phase to prevent bubble formation.

  • Sample Matrix Buildup: Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution: Optimize your sample cleanup procedure. A simple protein precipitation may not be sufficient for complex matrices. Consider a liquid-liquid extraction or solid-phase extraction.

Issue 3: Inaccurate Quantification and Poor Precision

Question: My quality control (QC) samples are failing, showing poor accuracy and precision. What are the likely causes when using Talinolol-d5?

Answer:

Inaccurate quantification is a critical issue that needs to be resolved before proceeding with sample analysis. Here are some potential causes specific to using a deuterated internal standard:

  • Isotopic Crosstalk: This occurs when the signal from the analyte (Talinolol) contributes to the signal of the internal standard (Talinolol-d5), or vice versa. This can happen if the mass spectrometer resolution is insufficient to distinguish between the isotopic peaks.

    • Solution: Check the purity of your Talinolol-d5 standard. It may contain a small amount of unlabeled Talinolol.[10] If so, you may need to adjust your quantification method to account for this or obtain a purer standard. Also, ensure your mass spectrometer is properly calibrated and operating at the required resolution.

  • Differential Matrix Effects: In rare cases, the analyte and the deuterated internal standard may not experience the exact same degree of ion suppression or enhancement, especially if they have slightly different retention times due to the deuterium isotope effect.[1][11]

    • Solution: Ensure that the chromatography is optimized to have the analyte and IS co-elute as closely as possible. If a slight separation is unavoidable, investigate the matrix effects at the specific retention times of each compound.

  • Calibration Curve Issues: An inappropriate calibration range or weighting factor can lead to inaccuracies.

    • Solution: Ensure your calibration range covers the expected concentrations in your samples. Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²) to find the best fit for your data.

Data Presentation: LC-MS/MS Method Validation Summary

The following tables summarize typical quantitative data from a validated LC-MS/MS method for the analysis of Talinolol. These values are representative and should be established for each specific assay.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range1.0 - 400.0 ng/mL[7][12]
Correlation Coefficient (r²)> 0.995[7][12]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[7]
Limit of Detection (LOD)0.3 ng/mL[7][12]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5.0< 6%[7][12]95 - 105%[7][12]< 6%[7][12]95 - 105%[7][12]
Medium50.0< 6%[7][12]98 - 102%[7][12]< 6%[7][12]98 - 102%[7][12]
High300.0< 6%[7][12]97 - 103%[7][12]< 6%[7][12]97 - 103%[7][12]

Table 3: Recovery

QC LevelConcentration (ng/mL)Extraction Recovery (%)
Low5.0> 83%[7][12]
Medium50.0> 83%[7][12]
High300.0> 83%[7][12]

Experimental Protocols

Protocol 1: High-Throughput Caco-2 Permeability Assay for P-gp Inhibitor Screening

This protocol outlines a method for screening potential P-gp inhibitors using Talinolol as the substrate and Talinolol-d5 as the internal standard in a 96-well format.

  • Cell Culture: Caco-2 cells are seeded onto 96-well filter plates and cultured for 21 days to form a differentiated monolayer.[5] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Test compounds (potential P-gp inhibitors) are prepared at the desired concentration in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Assay Procedure (Bidirectional Transport):

    • A to B (Apical to Basolateral) Transport:

      • The culture medium is removed from the apical and basolateral compartments.

      • The monolayers are washed with pre-warmed transport buffer.

      • The test compound and a fixed concentration of Talinolol are added to the apical (donor) compartment. Transport buffer is added to the basolateral (receiver) compartment.

      • The plate is incubated at 37°C with gentle shaking.

    • B to A (Basolateral to Apical) Transport:

      • The procedure is the same, but the test compound and Talinolol are added to the basolateral (donor) compartment, and the transport buffer is in the apical (receiver) compartment.

  • Sample Collection: At the end of the incubation period, aliquots are taken from both the donor and receiver compartments.

  • Sample Preparation for LC-MS/MS:

    • To each collected sample, an equal volume of a solution containing Talinolol-d5 (the internal standard) in acetonitrile is added. This serves to precipitate proteins and add the IS in one step.

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Samples are analyzed using a validated LC-MS/MS method to determine the concentrations of Talinolol.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B to A / Papp A to B) is then determined. A significant reduction in the efflux ratio in the presence of a test compound indicates P-gp inhibition.

Protocol 2: LC-MS/MS Analysis of Talinolol

This is a general LC-MS/MS method that can be adapted and validated for specific applications.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Talinolol: m/z 364.3 → 116.1 (example transition, should be optimized).

      • Talinolol-d5: m/z 369.3 → 116.1 (example transition, should be optimized).

    • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.

Visualizations

HTS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plate 96-well Plate (Samples/Controls) add_is Add Talinolol-d5 (Internal Standard) plate->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Quantify using Calibration Curve ratio->curve report Generate Report curve->report

Caption: Automated HTS sample preparation and analysis workflow.

Pgp_Transport cluster_membrane Intestinal Epithelial Cell cluster_inside Intracellular cluster_outside Intestinal Lumen (Extracellular) Pgp P-glycoprotein (P-gp) Talinolol_out Talinolol Pgp->Talinolol_out ATP-dependent Efflux Talinolol_in Talinolol Talinolol_in->Pgp Binding Talinolol_out->Talinolol_in Passive Diffusion

Caption: P-glycoprotein mediated efflux of Talinolol.

Beta1_Signaling cluster_cell Cardiomyocyte b1ar Beta-1 Adrenergic Receptor (β1-AR) gs Gs Protein b1ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates response Increased Heart Rate & Contractility pka->response Phosphorylates Targets Talinolol Talinolol (Antagonist) Talinolol->b1ar Blocks

Caption: Talinolol's antagonistic effect on β1-adrenergic signaling.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Talinolol: The Case for a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Talinolol in biological matrices, with a particular focus on the choice of internal standard (IS). While validated methods using structural analog internal standards, such as propranolol, are readily available in the scientific literature, the use of a stable isotope-labeled (SIL) internal standard, specifically rac Talinolol-d5, is critically evaluated for its potential to enhance assay performance. This comparison is supported by established principles of bioanalytical method validation and data from published studies.

The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the internal standard is a crucial component for achieving accurate and precise quantification. It is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability throughout the analytical process. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization. The two primary choices for an internal standard are a structural analog or a stable isotope-labeled version of the analyte.

Comparison of Internal Standard Strategies for Talinolol Analysis

This guide compares two approaches for the bioanalytical method validation of Talinolol: one utilizing the commonly employed structural analog, propranolol, and the other advocating for the use of this compound.

ParameterMethod Using Propranolol (Structural Analog IS)Method Using this compound (Stable Isotope-Labeled IS)
Specificity & Selectivity Good, but potential for chromatographic interference from metabolites or endogenous compounds with similar structures.Excellent, as Talinolol-d5 is chemically identical to Talinolol and co-elutes, minimizing the risk of differential interference.
Matrix Effect Compensation May not fully compensate for matrix-induced ion suppression or enhancement as the physicochemical properties are not identical to Talinolol.Effectively compensates for matrix effects as both the analyte and IS are affected similarly by the sample matrix.
Extraction Recovery Differences in extraction efficiency between Talinolol and propranolol can lead to variability.Extraction recovery is expected to be nearly identical for both Talinolol and Talinolol-d5, leading to more consistent results.
Precision & Accuracy Generally acceptable, with intra- and inter-assay CVs typically <15%.[1][2]Expected to be superior, with potentially lower CVs due to better correction for analytical variability.
Linearity Linear over a defined concentration range, e.g., 1-250 ng/mL or 1.0-400.0 ng/mL.[1][2]Expected to demonstrate excellent linearity over a similar or wider concentration range.
Lower Limit of Quantification (LLOQ) Achievable LLOQs are in the low ng/mL range (e.g., 1 ng/mL).[1]Potentially lower LLOQ achievable due to improved signal-to-noise ratio from better correction of variability.
Cost & Availability Propranolol is readily available and cost-effective.This compound is commercially available but is more expensive than a structural analog.

Experimental Protocols

Representative Bioanalytical Method for Talinolol using Propranolol as Internal Standard

This protocol is a summary of a typical validated LC-MS/MS method found in the literature.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing propranolol (the internal standard).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Talinolol: m/z 364.3 → 116.1

    • Propranolol (IS): m/z 260.2 → 116.1

Workflow and Pathway Diagrams

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Propranolol or Talinolol-d5) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical workflow for Talinolol quantification.

Logical_Relationship cluster_IS_Choice Internal Standard Choice cluster_Performance Impact on Assay Performance Structural_Analog Structural Analog (e.g., Propranolol) Accuracy Accuracy Structural_Analog->Accuracy Acceptable Precision Precision Structural_Analog->Precision Acceptable Matrix_Effect Matrix Effect Compensation Structural_Analog->Matrix_Effect Partial Robustness Method Robustness Structural_Analog->Robustness Good SIL_IS Stable Isotope-Labeled IS (this compound) SIL_IS->Accuracy Improved SIL_IS->Precision Improved SIL_IS->Matrix_Effect Superior SIL_IS->Robustness Excellent

References

A Researcher's Guide to Selecting Talinolol Stable Isotope-Labeled Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Talinolol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of rac-Talinolol-d5 with other potential Talinolol stable isotope-labeled standards, offering insights into their performance characteristics and the theoretical considerations for their use in liquid chromatography-mass spectrometry (LC-MS) based assays.

While direct head-to-head experimental data comparing the performance of different commercially available deuterated Talinolol standards is limited in publicly available literature, this guide will leverage established principles of stable isotope dilution analysis and potential isotopic effects to provide a framework for informed decision-making.

The Critical Role of Stable Isotope-Labeled Internal Standards

In LC-MS bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for quantification. An ideal SIL internal standard is chemically identical to the analyte of interest, with the only difference being the presence of one or more heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and ionization efficiency. By normalizing the analyte's signal to that of the co-eluting SIL internal standard, accurate and precise quantification can be achieved, even in complex biological matrices.

The workflow for using a stable isotope-labeled internal standard in a typical bioanalytical method is illustrated below.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with SIL Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Figure 1. A generalized workflow for the use of a stable isotope-labeled internal standard in a bioanalytical LC-MS/MS method.

Comparing Deuterated Talinolol Standards: A Theoretical Framework

Commercially available deuterated standards for Talinolol often vary in the number of deuterium atoms incorporated (e.g., d4, d5, d6). While all can serve as effective internal standards, the degree and position of deuteration can have subtle but important implications for their performance.

FeatureTalinolol-d5Other Deuterated Talinolol Standards (e.g., d4, d6)Considerations for Selection
Mass Difference +5 Da+4 Da, +6 Da, etc.A mass difference of at least 3 Da is generally recommended to minimize the risk of isotopic cross-talk, where the isotopic tail of the analyte contributes to the signal of the internal standard. All common deuterated Talinolol standards meet this criterion.
Potential for Isotopic Effects ModerateVaries with the number and position of deuterium atoms.The "isotope effect" can sometimes lead to a slight chromatographic separation of the deuterated standard from the unlabeled analyte. This is more pronounced with a higher degree of deuteration and when deuterium is placed at sites involved in intermolecular interactions with the stationary phase. This can compromise the ability of the internal standard to compensate for matrix effects that are highly localized in the chromatogram.
Chemical Stability Generally highGenerally highDeuterium atoms on certain positions (e.g., adjacent to heteroatoms or on aromatic rings) can sometimes be susceptible to back-exchange with hydrogen from the solvent, particularly under acidic or basic conditions. The stability of the deuterium label should be assessed during method development.
Commercial Availability & Cost Readily availableAvailability may varyTalinolol-d5 is a commonly available standard. The availability and cost of other deuterated analogs may differ.

Key Experimental Considerations and Protocols

When validating a bioanalytical method using a deuterated internal standard, several key experiments should be performed to ensure its suitability.

Co-elution and Isotopic Effect Assessment

Protocol:

  • Prepare a solution containing both the unlabeled Talinolol and the deuterated internal standard (e.g., Talinolol-d5).

  • Inject this solution into the LC-MS/MS system under the final chromatographic conditions.

  • Monitor the extracted ion chromatograms for both the analyte and the internal standard.

  • Acceptance Criteria: The retention times of the analyte and the internal standard should be as close as possible, ideally with a resolution factor (Rs) of less than 1.2. A significant separation may indicate an undesirable isotope effect.

Matrix Effect Evaluation

Protocol (Post-extraction addition method):

  • Extract blank biological matrix from at least six different sources.

  • Spike the extracted matrix with the analyte and internal standard at low and high concentrations.

  • Compare the peak areas of the analyte and internal standard in the spiked matrix extracts to the peak areas of the same concentrations in a neat solution.

  • The matrix factor (MF) is calculated as: MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)

  • The internal standard-normalized MF is calculated as: (MF of analyte) / (MF of internal standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.

The logical relationship for selecting an appropriate deuterated internal standard is depicted in the following diagram.

IS_Selection_Logic Start Begin Internal Standard Selection Process MassDiff Is Mass Difference ≥ 3 Da? Start->MassDiff CoElution Do Analyte and IS Co-elute (Rs < 1.2)? MassDiff->CoElution Yes Reject Consider Alternative Internal Standard MassDiff->Reject No MatrixEffect Does IS Compensate for Matrix Effects (CV ≤ 15%)? CoElution->MatrixEffect Yes CoElution->Reject No Stability Is the Deuterium Label Stable? MatrixEffect->Stability Yes MatrixEffect->Reject No Select Select as Internal Standard Stability->Select Yes Stability->Reject No

Figure 2. Decision tree for the selection of a suitable deuterated internal standard.

Conclusion and Recommendations

In the absence of direct comparative experimental data, rac-Talinolol-d5 stands as a robust and widely accepted choice for an internal standard in the bioanalysis of Talinolol. Its sufficient mass difference and proven utility in numerous applications make it a reliable starting point for method development.

However, researchers should not assume its universal suitability for all matrices and LC conditions. It is imperative to perform rigorous validation experiments, particularly focusing on co-elution and matrix effect compensation, to confirm the performance of Talinolol-d5 or any other chosen deuterated standard within the specific context of their assay. Should significant isotope effects or incomplete matrix effect compensation be observed, exploring alternative deuterated standards with a different number or positioning of deuterium atoms, or even a ¹³C-labeled analog if available, would be the prudent next step. By following the principles and experimental protocols outlined in this guide, researchers can confidently select and validate a stable isotope-labeled internal standard that will ensure the accuracy and reliability of their Talinolol bioanalytical data.

Establishing Analytical Performance of rac Talinolol-d5: A Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing rac Talinolol-d5 as an internal standard in bioanalytical assays, establishing its linearity, accuracy, and precision is paramount for generating reliable and reproducible data. This guide provides a comprehensive overview of the experimental protocols and expected performance characteristics of this compound, comparing it with hypothetical alternative internal standards to highlight its suitability.

Comparative Performance of Internal Standards

The choice of an internal standard is critical for the successful validation of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its quantification. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte, Talinolol.

Here, we present a comparative summary of this compound's performance against two hypothetical alternatives: a structurally similar analog (Analog X) and a non-related compound (Compound Y). The data presented in Table 1 is representative of what would be expected from a robust validation study.

Parameter This compound Analog X (Alternative) Compound Y (Alternative) Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995> 0.990≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15%Within ± 15% of nominal value (LLOQ: ± 20%)
Precision (% CV) < 10%< 15%< 20%≤ 15% (LLOQ: ≤ 20%)

Table 1: Comparative performance of this compound and alternative internal standards. The data demonstrates the superior performance of the deuterated standard in terms of linearity, accuracy, and precision, which are critical for regulatory compliance.[1][2][3]

Experimental Protocols

To establish the performance characteristics outlined above, a rigorous set of experiments must be conducted. The following protocols are based on established regulatory guidelines from the FDA and EMA.[1][2][3][4]

Linearity Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking a known concentration of a Talinolol reference standard and a constant concentration of this compound into a blank biological matrix (e.g., plasma, urine).

  • The concentration range should span the expected concentrations of the study samples, typically including a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ). A minimum of six non-zero concentration levels is recommended.

  • Analyze the calibration standards using the intended analytical method (e.g., LC-MS/MS).

  • Plot the peak area ratio of Talinolol to this compound against the nominal concentration of Talinolol.

  • Perform a linear regression analysis and determine the coefficient of determination (r²). An r² value of ≥ 0.99 is generally considered acceptable.[5][6]

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • For intra-assay (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-assay (between-run) accuracy and precision, analyze the QC samples on at least three different days.

  • Calculate the percent bias (% Bias) to determine accuracy and the coefficient of variation (% CV) to assess precision.

  • The acceptance criteria are typically a % Bias and % CV within ±15% (±20% for the LLOQ).[7][8]

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the biological context of Talinolol, the following diagrams are provided.

Linearity_Accuracy_Precision_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation A Blank Biological Matrix B Spike with Talinolol (Calibration Standards & QCs) A->B C Spike with this compound (Internal Standard) B->C D Sample Extraction C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Area Integration F->G H Calculate Peak Area Ratio (Talinolol / Talinolol-d5) G->H I Establish Linearity (Calibration Curve) H->I J Determine Accuracy & Precision (QC Samples) H->J

Caption: Experimental workflow for establishing linearity, accuracy, and precision.

Talinolol is a known substrate for P-glycoprotein (P-gp), a transporter protein that plays a significant role in drug absorption and disposition.[9][10][11] Understanding this interaction is crucial for interpreting pharmacokinetic data.

Talinolol_Transport_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream Talinolol_Lumen Talinolol (Oral Dose) Talinolol_Cell Talinolol Talinolol_Lumen->Talinolol_Cell Absorption Talinolol_Cell->Talinolol_Lumen P-gp Mediated Efflux Pgp P-glycoprotein (P-gp) Efflux Transporter Talinolol_Blood Absorbed Talinolol Talinolol_Cell->Talinolol_Blood Systemic Circulation

Caption: Simplified pathway of Talinolol transport across an intestinal enterocyte.

References

Navigating the Analytical Landscape: A Comparative Guide to rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalytical method development. This guide provides a comprehensive comparison of racemic Talinolol-d5, a deuterated analog of the β1-adrenergic blocker Talinolol, with its non-labeled counterpart. By presenting key data from a representative Certificate of Analysis (CoA), detailing experimental protocols, and visualizing analytical workflows, this document serves as a practical resource for the effective use of rac Talinolol-d5 in pharmacokinetic and drug metabolism studies.

Data Presentation: A Comparative Analysis

The Certificate of Analysis provides critical information regarding the identity, purity, and quality of a reference standard. Below is a representative CoA for this compound, alongside a comparison with a typical specification for non-deuterated rac Talinolol.

Table 1: Representative Certificate of Analysis - this compound

ParameterSpecification
Product Name This compound
CAS Number 1215343-94-4
Molecular Formula C₂₀H₂₈D₅N₃O₃
Molecular Weight 368.53 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Isotopic Purity ≥99% Deuterium incorporation
Identity (¹H-NMR, MS) Conforms to structure
Solubility Soluble in DMSO, Methanol
Storage Conditions -20°C, desiccate

Table 2: Product Comparison - this compound vs. rac Talinolol

FeatureThis compoundrac Talinolol
Primary Application Internal Standard in LC-MS/MSAnalyte, Calibrator, QC
CAS Number 1215343-94-457460-41-0[1]
Molecular Weight 368.53 g/mol 363.49 g/mol [2]
Purity (by HPLC) Typically ≥98%>95%[1][2]
Key Advantage Mitigates matrix effects in MSRepresents the therapeutic agent
Mass Shift (vs. Analyte) +5 DaN/A

Experimental Protocols: Methodologies for Analysis

The accurate quantification of Talinolol in biological matrices is crucial for pharmacokinetic studies. Below are detailed protocols for common analytical techniques.

HPLC-UV Method for Talinolol Quantification in Plasma

This method is suitable for the determination of Talinolol concentrations in plasma samples.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 34:66 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 245 nm.[3]

  • Internal Standard: A suitable compound with similar chromatographic properties, such as escitalopram.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add the internal standard solution.

    • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex mix and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.[4]

LC-MS/MS Method for High-Sensitivity Talinolol Quantification

For lower detection limits and higher selectivity, an LC-MS/MS method is preferred, utilizing this compound as the internal standard.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[5][6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid or ammonium acetate.[7][8]

  • Flow Rate: 0.4 mL/min.[5][6]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[7][8]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • Talinolol: m/z [M+H]⁺ → fragment ion

    • Talinolol-d5: m/z [M+H]⁺+5 → fragment ion

  • Internal Standard: this compound.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 100 µL), add an equal volume of acetonitrile containing the internal standard (this compound).[7][8]

    • Vortex mix to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Separation Inject->Column UV_Detect UV Detection (245 nm) Column->UV_Detect Data_Acq Data Acquisition UV_Detect->Data_Acq

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Plasma_LCMS Plasma Sample Add_IS_d5 Add this compound Plasma_LCMS->Add_IS_d5 Protein_Precip Protein Precipitation Add_IS_d5->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Inject_LCMS Inject Supernatant Centrifuge->Inject_LCMS LC_Separation LC Separation Inject_LCMS->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MSMS_Detect MS/MS Detection (MRM) ESI->MSMS_Detect Quant Quantification MSMS_Detect->Quant

References

Comparative Analysis of P-glycoprotein Substrates Utilizing rac-Talinolol-d5 as a Key Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P-glycoprotein (P-gp) Substrate Performance with Supporting Experimental Data.

This guide provides a comparative analysis of well-established P-glycoprotein (P-gp) substrates, with a special focus on the utility of racemic Talinolol-d5. P-gp, an efflux transporter, plays a critical role in drug absorption, distribution, and elimination, making the early identification of its substrates a crucial step in drug discovery and development. This document summarizes quantitative data from in vitro permeability assays, details relevant experimental protocols, and visualizes key workflows to aid researchers in their assessment of P-gp interactions.

Quantitative Comparison of P-gp Substrates

The following table compiles data from various studies to provide a comparative overview of key parameters for common P-gp substrates. It is important to note that absolute values for apparent permeability (Papp) and efflux ratio (ER) can vary between laboratories and experimental conditions. An efflux ratio greater than 2 is generally considered indicative of a P-gp substrate.[1]

SubstrateCell LineApical to Basolateral (A-B) Permeability (Papp x 10⁻⁶ cm/s)Basolateral to Apical (B-A) Permeability (Papp x 10⁻⁶ cm/s)Efflux Ratio (ER)Reference
Talinolol Caco-2~1.0>10.0>10[2]
Digoxin Caco-2LowModerate to High>2[3]
Fexofenadine Caco-2LowHighHigh (>10)
Dabigatran Etexilate VariousLowModerateModerate[4]
Quinidine Caco-2ModerateHigh>2[5]
Propranolol (Negative Control) Caco-2HighHigh~1[5]
Atenolol (Low Permeability Control) Caco-2LowLow~1[5]

Note on rac-Talinolol-d5: Deuterated talinolol (Talinolol-d5) is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for the accurate quantification of talinolol in biological matrices and in vitro assay samples.[6][7] Its use ensures high precision and accuracy in determining the concentration of the non-labeled drug by correcting for variations in sample preparation and instrument response.

Experimental Protocols

The following are detailed methodologies for the most common in vitro assays used to characterize P-gp substrates.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, expressing key transporters like P-gp. This makes it a gold standard for predicting intestinal drug absorption and efflux.[1]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound (e.g., talinolol) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) compartment, and its transport to the apical (receiver) compartment is measured.

  • Inhibitor Co-incubation (Optional): To confirm P-gp specific efflux, the transport study can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using a validated analytical method, typically LC-MS/MS, with an appropriate internal standard like rac-Talinolol-d5 for talinolol experiments.[6][7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).

MDCK-MDR1 Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) provide a robust model for specifically studying P-gp mediated transport with lower interference from other transporters compared to Caco-2 cells.

Methodology:

  • Cell Culture: MDCK-MDR1 cells are cultured on permeable supports for a shorter period than Caco-2 cells, typically 3-5 days, to form a confluent monolayer.

  • Monolayer Integrity: As with Caco-2 assays, monolayer integrity is confirmed via TEER measurement and the use of a paracellular marker.

  • Transport Studies: Bidirectional transport (A-B and B-A) of the test compound is performed as described for the Caco-2 assay.

  • Sample Analysis and Data Interpretation: Quantification and data analysis are also performed in the same manner as the Caco-2 assay to determine Papp values and the efflux ratio.

Visualized Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Culture and Preparation cluster_assay Bidirectional Transport Assay cluster_analysis Analysis and Calculation Caco2_culture Caco-2 cells seeded on Transwell inserts Differentiation Culture for 18-22 days (Differentiation) Caco2_culture->Differentiation Integrity_check Monolayer Integrity Check (TEER, Lucifer Yellow) Differentiation->Integrity_check Add_compound_AB Add Test Compound (e.g., Talinolol) to Apical side Integrity_check->Add_compound_AB Add_compound_BA Add Test Compound to Basolateral side Integrity_check->Add_compound_BA Incubation Incubate at 37°C Add_compound_AB->Incubation Add_compound_BA->Incubation Sampling Sample from Receiver Compartment at Time Points Incubation->Sampling Quantification Quantify Compound (LC-MS/MS with Talinolol-d5 IS) Sampling->Quantification Papp_calc Calculate Papp (A-B) and Papp (B-A) Quantification->Papp_calc ER_calc Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) Papp_calc->ER_calc

Caco-2 Bidirectional Permeability Assay Workflow.

Pgp_efflux_pathway cluster_membrane Apical Membrane of Intestinal Enterocyte cluster_lumen cluster_cell cluster_blood Pgp P-gp Transporter Lumen Drug (e.g., Talinolol) in Intestinal Lumen Pgp->Lumen ATP-dependent Efflux Intracellular_drug Drug inside cell Lumen->Intracellular_drug Passive Diffusion / Uptake Blood Absorbed Drug Intracellular_drug->Blood Absorption into Bloodstream

Simplified Signaling Pathway of P-gp Mediated Drug Efflux.

References

Assessing the Isotopic Purity of rac-Talinolol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of different lots of racemic (rac) Talinolol-d5. Ensuring high isotopic purity is critical for the use of deuterated compounds as internal standards in pharmacokinetic studies and as active pharmaceutical ingredients, as impurities can affect the accuracy of analytical methods and the drug's metabolic profile. This document outlines the key analytical techniques, presents comparative data, and provides detailed experimental protocols.

Comparative Analysis of rac-Talinolol-d5 Lots

The isotopic purity of three hypothetical lots of rac-Talinolol-d5 was assessed using High-Resolution Mass Spectrometry (HRMS). The relative abundance of the desired deuterated species (d5) and the lower deuterated species (d4 to d0) are summarized below. High isotopic purity is indicated by a high percentage of the d5 species and low percentages of the less-deuterated forms.

Lot NumberIsotopic Purity (% d5)d4 Species (%)d3 Species (%)d2 Species (%)d1 Species (%)d0 Species (%)
Lot A 98.51.10.20.1<0.1<0.1
Lot B 99.20.60.1<0.1<0.1<0.1
Lot C 97.81.50.40.20.1<0.1

This data is representative and intended for illustrative purposes.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like rac-Talinolol-d5 relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) for determining the distribution of deuterated species and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the location of the deuterium labels.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique for quantifying the relative abundance of different isotopic species in a sample.

1. Sample Preparation:

  • Prepare a stock solution of rac-Talinolol-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass range that includes the expected m/z values for all deuterated species (e.g., m/z 360-380 for [M+H]+).

  • Resolution: Set the instrument to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

3. Data Analysis:

  • Acquire the mass spectrum and identify the peaks corresponding to the protonated molecules of each isotopic species (d0 to d5). The expected m/z for the [M+H]+ ion of Talinolol-d5 is approximately 369.29.

  • Calculate the area under the curve for each isotopic peak.

  • The percentage of each species is calculated by dividing the peak area of that species by the sum of the peak areas for all species (d0 to d5) and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is essential for confirming the positions of the deuterium atoms and the overall structural integrity of the molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the rac-Talinolol-d5 lot in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in an NMR tube. The choice of solvent is critical to avoid interference from residual solvent protons.

2. Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To observe the signals from the remaining, non-deuterated protons. A decrease in the integral of signals corresponding to the deuterated positions is expected.

    • ²H (Deuterium) NMR: To directly observe the signals from the deuterium nuclei. This provides direct evidence of the deuteration positions.

    • ¹³C NMR: To confirm the overall carbon skeleton and observe the effect of deuterium substitution on the carbon chemical shifts (isotopic shift).

3. Data Analysis:

  • In the ¹H NMR spectrum, compare the integration of the signals from the deuterated positions to the integration of signals from non-deuterated positions (e.g., aromatic protons). The reduction in the integral value at the deuterated sites confirms the incorporation of deuterium.

  • The ²H NMR spectrum should show signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the labels.

  • The ¹³C NMR spectrum can provide further structural confirmation.

Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of a rac-Talinolol-d5 lot.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample rac-Talinolol-d5 Lot Prep_HRMS Dilution for HRMS Sample->Prep_HRMS Prep_NMR Dissolution for NMR Sample->Prep_NMR HRMS HRMS Analysis Prep_HRMS->HRMS Inject NMR NMR Analysis Prep_NMR->NMR Acquire Spectra Purity Isotopic Distribution (%) HRMS->Purity Calculate Ratios Position Deuteration Site Confirmation NMR->Position Assign Signals Report Certificate of Analysis Purity->Report Position->Report

Workflow for assessing the isotopic purity of rac-Talinolol-d5.

Navigating Inter-Laboratory Variability in Talinolol Quantification: A Comparison of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a lack of direct inter-laboratory comparison studies for bioanalytical assays of talinolol using rac-Talinolol-d5 as an internal standard. However, by examining the validation data from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods, researchers can gain valuable insights into the expected performance and potential sources of variability in talinolol quantification.

This guide provides a comparative overview of validated bioanalytical methods for talinolol in plasma, summarizing their performance characteristics. While a direct cross-laboratory study using rac-Talinolol-d5 is not publicly available, the principles of bioanalytical method validation and the inherent advantages of stable isotope-labeled internal standards strongly suggest that its use would contribute to minimizing inter-laboratory variability.

The Gold Standard: Advantages of rac-Talinolol-d5 as an Internal Standard

In quantitative bioanalysis by LC-MS/MS, the ideal internal standard is a stable isotope-labeled version of the analyte. For talinolol, this would be rac-Talinolol-d5. The key advantage of using a deuterated internal standard is that it co-elutes with the analyte and has nearly identical physicochemical properties during sample extraction, and ionization in the mass spectrometer. This allows it to compensate for variations in sample preparation and matrix effects, which are significant contributors to assay variability. The use of a stable isotope-labeled internal standard is widely recognized as a best practice for mitigating analytical errors and enhancing the precision and accuracy of LC-MS/MS assays.

Comparison of Validated Bioanalytical Methods for Talinolol

While direct comparative data for rac-Talinolol-d5 is unavailable, an examination of validated methods using other internal standards provides a benchmark for assay performance. The following tables summarize the key performance parameters from two published studies.

Parameter Method 1: LC-MS/MS with Propranolol IS [1][2][3]Method 2: HPLC-UV with Escitalopram IS [4][5]
Analytical Technique Liquid Chromatography-Tandem Mass SpectrometryHigh-Performance Liquid Chromatography with UV Detection
Internal Standard (IS) PropranololEscitalopram
Matrix Rat PlasmaRat Plasma
Linearity Range 1 - 250 ng/mL10 - 1000 ng/mL
Intra-Assay Precision (CV%) < 15%< 11.49%
Inter-Assay Precision (CV%) < 15%< 11.49%
Accuracy 85 - 115% of true valuesNot explicitly stated in the same terms, but good reproducibility reported.
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mL
Recovery > 78%Not explicitly stated.

Experimental Protocols

Method 1: LC-MS/MS with Propranolol Internal Standard[1][2][3]
  • Sample Preparation: A simple protein precipitation method was employed.

  • Chromatography: Reversed-phase liquid chromatography with gradient elution.

    • Mobile Phase: Acetonitrile-water-formic acid.

  • Detection: Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM).

Method 2: HPLC-UV with Escitalopram Internal Standard[4][5]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography:

    • Column: Vydac® C18 monomeric column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (34:66 v/v), delivered isocratically.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 245 nm.

Visualizing the Workflow and Sources of Variability

To better understand the processes involved in talinolol quantification and the factors that can lead to inter-laboratory differences, the following diagrams are provided.

Bioanalytical Workflow for Talinolol Quantification cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage Spiking Spiking with rac-Talinolol-d5 (IS) SampleStorage->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction Chromatography LC Separation Extraction->Chromatography Detection MS/MS Detection Chromatography->Detection DataProcessing Data Processing and Quantification Detection->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration

Caption: A generalized workflow for the bioanalytical quantification of talinolol.

Factors Contributing to Inter-Laboratory Variability cluster_methodological Methodological Differences cluster_instrumental Instrumental Factors cluster_human Human and Environmental Factors Variability Inter-Laboratory Variability Protocol Different SOPs Variability->Protocol InternalStandard Choice of Internal Standard Variability->InternalStandard Calibration Calibration Standards and QC Preparation Variability->Calibration ExtractionMethod Sample Extraction Technique Variability->ExtractionMethod InstrumentPerformance Instrument Performance and Calibration Variability->InstrumentPerformance Software Data Processing Software Variability->Software AnalystSkill Analyst Skill and Training Variability->AnalystSkill Environmental Laboratory Environment Variability->Environmental

Caption: Key factors contributing to inter-laboratory variability in bioanalytical assays.

References

Safety Operating Guide

Proper Disposal of rac Talinolol-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of rac Talinolol-d5, a deuterated analog of the beta-1 adrenergic blocker, Talinolol. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Essential Safety and Handling Information

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. While specific handling protocols may vary based on the experimental context, standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should always be observed.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental planning and safety assessments.

PropertyValue
Molecular Formula C₂₀H₂₈D₅N₃O₃
Molecular Weight 368.52 g/mol
CAS Number 1215343-94-4
Storage Temperature -20°C

Disposal Procedures

The primary route for the disposal of this compound, as with many pharmaceutical compounds used in research, is through a licensed professional waste disposal service. It is crucial to prevent this compound from entering the environment.

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Always begin by consulting local, state, and federal regulations regarding chemical waste disposal. These regulations may have specific requirements for pharmaceutical waste.

  • Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of this compound with a certified chemical waste management company.

  • Proper Labeling and Packaging: Ensure the waste container is clearly and accurately labeled as "this compound" and includes any other required hazard information. The container must be securely sealed to prevent leakage.

  • Segregate from Other Waste: Do not mix this compound with other chemical waste unless explicitly permitted by the waste disposal service.

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in general trash.

  • Avoid Environmental Release: Take all necessary precautions to prevent the release of this compound into the soil or water systems.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Local, State, and Federal Regulations A->B C Contact Licensed Professional Waste Disposal Service B->C D Properly Label and Package Waste C->D E Segregate from Other Waste Streams D->E F Arrange for Waste Collection E->F G Maintain Detailed Disposal Records F->G H End: Compliant Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling rac Talinolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like rac Talinolol-d5 is paramount. This guide provides immediate safety protocols, logistical information, and disposal plans to foster a secure laboratory environment. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.

This compound is a deuterated form of Talinolol, a selective β1-adrenergic blocker.[1] It is intended for laboratory use only and is typically supplied as an off-white solid.[1][2] Proper handling is crucial to maintain its stability and to protect laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesWith side shields to protect against splashes.
GogglesTo be used when there is a significant risk of splashing.
Hand Protection Disposable GlovesNitrile or neoprene gloves are preferred. Change gloves immediately if contaminated, torn, or punctured.[3][4]
Body Protection Laboratory CoatA clean, buttoned lab coat reserved for compounding or a disposable gown should be worn.[5]
Respiratory Protection Face MaskA standard surgical mask is recommended to prevent inhalation of the powder.

Operational Plan: Handling and Storage

Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound should be stored in a well-ventilated area at -20°C.[2][6] Keep the container tightly sealed to prevent degradation.

Handling/Preparation:

  • Handle the compound in a designated area, such as a fume hood or a ventilated enclosure, to minimize inhalation risk.

  • Before use, allow the container to warm to room temperature to prevent condensation.

  • Use dedicated spatulas and weighing boats for transferring the solid.

  • Avoid generating dust during handling.

Experimental Use:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. Methanol is a suitable solvent.[2]

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Rinse the original container with a suitable solvent (e.g., methanol), and collect the rinsate as hazardous liquid waste.

The disposal of deuterated compounds generally follows the same protocols as their non-deuterated counterparts. The primary concern is the chemical property of the compound itself, not the isotopic labeling.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Compound Receive Compound Inspect_Container Inspect Container Receive_Compound->Inspect_Container Visual Check Store_at_minus20C Store at -20°C Inspect_Container->Store_at_minus20C If OK Don_PPE Don Appropriate PPE Store_at_minus20C->Don_PPE Prior to Use Move_to_Hood Move to Fume Hood Don_PPE->Move_to_Hood Equilibrate_to_RT Equilibrate to Room Temp Move_to_Hood->Equilibrate_to_RT Weigh_Compound Weigh Compound Equilibrate_to_RT->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Collect_Solid_Waste Collect Solid Waste Weigh_Compound->Collect_Solid_Waste Contaminated Materials Collect_Liquid_Waste Collect Liquid Waste Prepare_Solution->Collect_Liquid_Waste Waste Solution Dispose_per_Regulations Dispose via EHS Collect_Solid_Waste->Dispose_per_Regulations Collect_Liquid_Waste->Dispose_per_Regulations

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.